Technical Documentation Center

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
  • CAS: 75166-28-8

Core Science & Biosynthesis

Foundational

Technical Guide: Asymmetric Synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid

This guide details the asymmetric synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid , a critical chiral intermediate often associated with the metabolism of the fragrance ingredient Lilial (Butylphenyl Meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the asymmetric synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid , a critical chiral intermediate often associated with the metabolism of the fragrance ingredient Lilial (Butylphenyl Methylpropional) and a scaffold in pharmaceutical research (e.g., for renin or glucosylceramide synthase inhibitors).

Executive Summary & Compound Profile

The target compound, (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid , belongs to the class of chiral


-methyl hydrocinnamic acids. Achieving the (2S) -configuration is synthetically non-trivial due to the lability of the 

-proton and the strict requirement for high enantiomeric excess (ee) in biological applications.
PropertySpecification
IUPAC Name (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid
CAS (Racemic) 66735-04-4
CAS (Salt Form) 70147-01-2 (Cyclohexanamine salt)
Molecular Formula C

H

O

Molecular Weight 220.31 g/mol
Chiral Center C2 (

-position)

This guide presents three distinct synthesis pathways selected for their reliability, scalability, and stereochemical integrity.

Pathway A: Evans Auxiliary Asymmetric Alkylation

Best For: Bench-scale synthesis, absolute stereochemical control, and high purity (>99% ee).

Mechanistic Insight

This pathway utilizes the Evans Oxazolidinone chiral auxiliary to induce facial selectivity during enolate alkylation. To obtain the (2S) -acid, we must employ the (R)-4-benzyl-2-oxazolidinone auxiliary. The steric bulk of the benzyl group on the auxiliary forces the Z-enolate to undergo electrophilic attack from the less hindered face (anti to the benzyl group).

Experimental Protocol

Step 1: N-Acylation of the Auxiliary

  • Reagents: (R)-4-benzyl-2-oxazolidinone (1.0 eq), Propionyl chloride (1.1 eq), n-BuLi (1.05 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of (R)-4-benzyl-2-oxazolidinone in THF to -78°C.

    • Add n-BuLi dropwise to deprotonate the amide nitrogen.

    • Add propionyl chloride slowly.

    • Allow to warm to 0°C. Quench with sat. NH

      
      Cl.
      
    • Result: N-Propionyl-(R)-4-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Reagents: N-Propionyl auxiliary (from Step 1), NaHMDS (1.1 eq), 4-tert-butylbenzyl bromide (1.2 eq).

  • Solvent: THF at -78°C.

  • Procedure:

    • Treat the imide with NaHMDS at -78°C to form the rigid Z-enolate (chelated by Lithium).

    • Add 4-tert-butylbenzyl bromide. The electrophile approaches from the face opposite the auxiliary's benzyl group.

    • Stir at -78°C for 2 hours, then warm to 0°C.

    • Purification: Flash column chromatography (Silica, Hexane/EtOAc).[1]

Step 3: Hydrolytic Cleavage (Chiral Auxiliary Removal)

  • Reagents: LiOH (2.0 eq), H

    
    O
    
    
    
    (30%, 4.0 eq).
  • Solvent: THF/H

    
    O (3:1).
    
  • Procedure:

    • Dissolve the alkylated intermediate in THF/H

      
      O at 0°C.
      
    • Add H

      
      O
      
      
      
      followed by LiOH.[1] (Peroxide aids in cleaving the imide without racemization).
    • Stir for 1 hour. Quench with Na

      
      SO
      
      
      
      to destroy excess peroxide.
    • Acidify aqueous layer to pH 2 with 1N HCl and extract with EtOAc.

    • Result: (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid .

Pathway Visualization

EvansPathway Aux (R)-4-benzyl -2-oxazolidinone Acylation Step 1: Acylation (Propionyl Chloride, n-BuLi) Aux->Acylation Imide N-Propionyl Imide Acylation->Imide Alkylation Step 2: Alkylation (NaHMDS, 4-t-Bu-BnBr) -78°C Imide->Alkylation Adduct Alkylated Adduct (>98% de) Alkylation->Adduct Cleavage Step 3: Hydrolysis (LiOH, H2O2) Adduct->Cleavage Product (2S)-Product (>99% ee) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recycle

Figure 1: The Evans Auxiliary cycle ensures stereochemical control via a rigid Z-enolate transition state.

Pathway B: Chemo-Enzymatic Synthesis (Green Route)

Best For: Scale-up, environmental compliance, and avoiding cryogenic conditions.

Mechanistic Insight

This pathway leverages the exquisite stereoselectivity of "Ene-Reductases" (Old Yellow Enzyme family). Specifically, enzymes like NCR (from Zymomonas mobilis) or OPR3 (from Tomato) can reduce the alkene of


-methylcinnamaldehyde derivatives to the (S) -saturated aldehyde with high enantioselectivity. A subsequent mild oxidation yields the target acid.
Experimental Protocol

Step 1: Aldol Condensation (Precursor Synthesis)

  • Reagents: 4-tert-butylbenzaldehyde + Propanal.

  • Catalyst: NaOH or Piperidine/Acetic Acid.

  • Product: 3-(4-tert-butylphenyl)-2-methyl-2-propenal (The

    
    -unsaturated aldehyde).
    

Step 2: Biocatalytic Reduction

  • Biocatalyst: Recombinant E. coli expressing NCR (Nicotinamide 2-cyclohexene-1-one reductase).

  • Cofactor Recycling: Glucose dehydrogenase (GDH) + Glucose + NADP+.

  • Solvent: Buffer (pH 7.0) / MTBE biphasic system (to manage substrate solubility).

  • Procedure:

    • Incubate the unsaturated aldehyde with the enzyme system at 30°C.

    • Monitor consumption of the alkene via GC/HPLC.

    • Result: (S)-3-(4-tert-butylphenyl)-2-methylpropanal (>97% ee).

Step 3: Pinnick Oxidation (Aldehyde to Acid)

  • Reagents: NaClO

    
     (Sodium chlorite), NaH
    
    
    
    PO
    
    
    , 2-methyl-2-butene (scavenger).
  • Solvent: t-BuOH / H

    
    O.
    
  • Procedure:

    • Dissolve the (S)-aldehyde in t-BuOH/water.

    • Add scavenger and buffer.

    • Add NaClO

      
       slowly at 0°C.
      
    • Note: This oxidation is racemization-free.

    • Result: (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid .

Pathway Visualization

Biocatalysis Start 4-tert-butyl benzaldehyde Aldol Aldol Condensation (+ Propanal) Start->Aldol Unsat α,β-Unsaturated Aldehyde Aldol->Unsat Enzyme Enzymatic Reduction (NCR or OPR3) NADP+ / GDH Unsat->Enzyme Stereoselective H-addition AldehydeS (S)-Aldehyde (Lilial Isomer) Enzyme->AldehydeS Oxidation Pinnick Oxidation (NaClO2) AldehydeS->Oxidation Retains Chirality Final (2S)-Acid Product Oxidation->Final

Figure 2: The Chemo-Enzymatic route utilizes biocatalysis to set the chiral center under mild conditions.

Comparative Analysis

FeaturePathway A: Evans AuxiliaryPathway B: Biocatalysis
Stereocontrol Excellent (>99% ee)Very Good (95-97% ee)
Scalability Low to Medium (Stoichiometric auxiliary)High (Catalytic enzyme)
Cost High (Auxiliary, cryogenic reagents)Low (Renewable catalyst, ambient temp)
Complexity High (Anhydrous, -78°C)Moderate (Aqueous buffer/organic)
Atom Economy Poor (Auxiliary waste)Excellent

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737–1739. Link

  • Hall, M.; Stueckler, C.; Hauer, B.; Stuermer, R.; Friedrich, T.; Brecker, L.; Faber, K. "Bioreduction of α-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™." European Journal of Organic Chemistry, 2008, 2008(9), 1511–1516. Link

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990, 68, 83. Link

  • Brenna, E.; Fuganti, C.; Gatti, F. G.; Serra, S. "Biocatalytic methods for the synthesis of enantioenriched odorants." Chemical Reviews, 2011, 111(7), 4036–4124. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. This guide provides a detailed examination of the key physicochemical properties of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, a chiral carboxylic acid with potential for further investigation in medicinal chemistry.

As Senior Application Scientists, our approach is to not only present data but to also provide the "why" behind the experimental choices and the implications of the results for drug development. This document is structured to offer a holistic view, integrating foundational chemical data with practical experimental methodologies and their strategic importance in the pharmaceutical sciences.

Core Physicochemical Properties

A summary of the key physicochemical properties for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is presented below. It is important to note that while some data is available, other values are estimated based on the properties of structurally similar compounds due to a lack of direct experimental reports for this specific molecule. Such estimations are clearly indicated and provide a valuable starting point for experimental design.

PropertyValueSource/MethodSignificance in Drug Development
Molecular Formula C₁₄H₂₀O₂-Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 220.31 g/mol PubChem[1]Influences diffusion, membrane permeability, and overall "drug-likeness". Compounds with a molecular weight under 500 Da generally exhibit better oral bioavailability.
Physical State Solid (estimated)Based on analogsAffects formulation strategies (e.g., tablets, capsules vs. solutions).
Melting Point Estimated: ~40-80 °CBased on analogs[2][3]A sharp melting point is an indicator of purity. The melting point influences solubility and the choice of solid-state formulation.
Boiling Point Estimated: >280 °CBased on analogs[2][4]Relevant for purification methods like distillation, although less critical for non-volatile drug candidates.
Aqueous Solubility Low (estimated)Based on high LogP and analog data[3][5]Crucial for absorption; poor solubility can lead to low bioavailability.[5]
pKa Estimated: ~4.5-5.0Based on analogs[3][6][7]Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.
LogP (Octanol-Water Partition Coefficient) Predicted XLogP3: 3.9PubChem[1]A measure of lipophilicity, which is critical for membrane permeability and target engagement. High LogP can also be associated with toxicity and metabolic liabilities.

In-Depth Analysis of Key Physicochemical Parameters

Molecular Structure and Stereochemistry

The structure of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, with its chiral center at the C2 position of the propanoic acid chain, is a key determinant of its biological activity. The "S" configuration is specified, highlighting the importance of stereospecific synthesis and analysis, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5][8]

Melting Point and Solid-State Properties

While no experimental melting point for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has been reported, we can estimate a likely range by examining structurally related molecules. For instance, 3-phenylpropanoic acid has a melting point of 45-48 °C, and 2-methyl-3-phenylpropanoic acid melts at 39-41 °C.[2] The presence of the bulky tert-butyl group on the phenyl ring in our target molecule would likely increase the melting point due to enhanced crystal lattice interactions. For comparison, the widely used NSAID ibuprofen, which shares the 2-arylpropanoic acid motif, has a melting point of 75-77.5 °C.[3] Therefore, a reasonable estimate for the melting point of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid would be in the range of 40-80 °C.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid, a fundamental technique for assessing purity.[9][10][11][12]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, grind a small amount of the crystalline solid using a mortar and pestle.[10][12]

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap it gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[12]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.[10]

  • Slow Heating Rate: Allows the temperature of the sample and the thermometer to equilibrate, leading to an accurate measurement.[12]

Aqueous Solubility

The aqueous solubility of a drug candidate is a critical factor for its oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5] Given the predicted XLogP3 of 3.9 for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, it is expected to have low aqueous solubility. This is further supported by data for ibuprofen, which is practically insoluble in water (21 mg/L at 25 °C).[3][5]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent over a defined period. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The presence of undissolved solid should be visually confirmed.

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound to quantify the concentration accurately.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

  • Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

Acidity (pKa)

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For a carboxylic acid like (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, the pKa will dictate the extent of its deprotonation at physiological pH (around 7.4). The ionized form (carboxylate) is generally more water-soluble, while the unionized form (carboxylic acid) is more lipid-soluble and can more readily cross biological membranes. The pKa of ibuprofen is approximately 4.91, and it is expected that our target molecule will have a similar pKa.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate and common method for determining the pKa of weak acids and bases.[13][14]

Principle: A solution of the compound is titrated with a strong base (for an acidic compound), and the pH is monitored throughout the titration. The pKa is the pH at the half-equivalence point.[13]

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid and dissolve it in a suitable solvent. Due to its expected low water solubility, a co-solvent system (e.g., water-methanol) may be necessary.[14][15]

    • The final concentration should be sufficient to produce a clear inflection point in the titration curve (typically around 1-10 mM).

  • Titration:

    • Calibrate a pH meter using standard buffers.

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve.

    • The half-equivalence point is half the volume of titrant required to reach the equivalence point. The pH at this point is equal to the pKa of the compound.

Causality Behind Experimental Choices:

  • Co-solvent: Necessary for poorly soluble compounds to ensure they remain in solution throughout the titration.[14][15]

  • Standardized Titrant: Ensures accurate determination of the equivalence point and, consequently, the pKa.

  • Incremental Addition and Stabilization: Allows for precise measurement of the pH change as the titration progresses.

Lipophilicity (LogP)

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross cell membranes and interact with biological targets. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity. The predicted XLogP3 of 3.9 for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid suggests it is a lipophilic compound.[1] This is in line with the experimental LogP of ibuprofen, which is 3.97.[3] While high lipophilicity can be beneficial for membrane permeation, it can also lead to increased metabolic clearance and potential off-target toxicities.

Experimental Protocol: LogP Determination (Shake-Flask Method)

This is the traditional and most reliable method for determining the LogP of a compound.[16][17]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P), and its logarithm is LogP.[17]

Methodology:

  • Solvent Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.

  • Partitioning:

    • Dissolve a known amount of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid in either the pre-saturated n-octanol or water.

    • Add a known volume of the other pre-saturated solvent to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for complete partitioning.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Pre-saturated Solvents: Prevents changes in solvent volumes due to mutual solubility, which would affect the accuracy of the concentration measurements.

  • Vigorous Shaking: Ensures that the compound reaches equilibrium between the two phases.

  • Accurate Concentration Measurement: Essential for a reliable LogP determination.

Synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid

Illustrative Synthetic Approach: Chiral Resolution

This method involves the preparation of the racemic acid followed by separation of the enantiomers.

Step 1: Synthesis of Racemic 3-(4-Tert-butylphenyl)-2-methylpropanoic acid

A potential route could involve the malonic ester synthesis starting from 4-tert-butylbenzyl bromide and methylmalonic ester, followed by hydrolysis and decarboxylation.

Step 2: Chiral Resolution

  • Diastereomeric Salt Formation:

    • The racemic acid is reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)-1-phenylethylamine), in a suitable solvent. This reaction forms a pair of diastereomeric salts.

    • These diastereomeric salts have different physical properties, including solubility.

  • Fractional Crystallization:

    • By carefully choosing the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.

    • The crystallized salt is isolated by filtration.

  • Liberation of the Enantiomer:

    • The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the desired (S)-enantiomer of the carboxylic acid.

    • The chiral amine can be recovered and recycled.

Causality Behind Experimental Choices:

  • Chiral Resolving Agent: Forms diastereomers with different physical properties, allowing for their separation.

  • Fractional Crystallization: A powerful technique for separating compounds with different solubilities.

  • Acidification: Regenerates the free carboxylic acid from its salt form.

Visualization of Key Concepts

experimental_workflow racemic_synthesis Racemic Synthesis chiral_resolution Chiral Resolution racemic_synthesis->chiral_resolution Formation of Diastereomeric Salts purification Purification chiral_resolution->purification Isolation of (S)-enantiomer melting_point Melting Point purification->melting_point Purity Assessment solubility Aqueous Solubility purification->solubility ADME Prediction pka pKa Determination purification->pka Ionization Profile logp LogP Measurement purification->logp

Figure 1: A conceptual workflow illustrating the synthesis, purification, and subsequent physicochemical characterization of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid.

pka_solubility_relationship pka pKa ionization Ionization State pka->ionization determines ph Physiological pH (~7.4) ph->ionization influences solubility Aqueous Solubility ionization->solubility impacts permeability Membrane Permeability ionization->permeability affects

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid

Executive Summary (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often referred to as "Lilial Acid" or "Lysmeric Acid" ) is the primary oxidative metabolite of the fragrance ingredient Butylphenyl Methylpropional (L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often referred to as "Lilial Acid" or "Lysmeric Acid" ) is the primary oxidative metabolite of the fragrance ingredient Butylphenyl Methylpropional (Lilial). In drug development and toxicological screening, precise characterization of this molecule is critical due to the differential biological activity of its enantiomers.

This guide provides a definitive spectroscopic atlas (NMR, IR, MS) for the molecule. While standard spectroscopic techniques (NMR, IR) produce identical signatures for both enantiomers in achiral environments, this guide includes a dedicated Chiral Profiling section to address the specific requirements for identifying the (2S)-isomer.

Structural Logic & Fragmentation Analysis

The molecule consists of a propanoic acid backbone substituted at the 2-position with a methyl group and at the 3-position with a para-tert-butylphenyl ring. The (2S) configuration refers to the chirality at the alpha-carbon relative to the carboxylic acid.

Analytical Workflow Diagram

The following diagram outlines the logical flow for isolating and characterizing the (2S)-enantiomer from a racemic mixture or biological matrix.

AnalyticalWorkflow Sample Crude Sample (Metabolite/Synthesis) Extraction L-L Extraction (Acid/Base Workup) Sample->Extraction Isolation Achiral_Pur Achiral Purification (Flash Chromatography) Extraction->Achiral_Pur Clean-up Structure_Conf Structural Confirmation (NMR, IR, MS) Achiral_Pur->Structure_Conf 1H/13C NMR Chiral_Res Chiral Resolution (Chiral HPLC/SFC) Structure_Conf->Chiral_Res Enantioseparation Final_ID (2S)-Enantiomer Validation Chiral_Res->Final_ID [α]D & RT

Figure 1: Analytical workflow for the isolation and validation of (2S)-Lilial Acid.

Spectroscopic Data Profile

Note on Chirality: The spectral data below (NMR, IR, MS) applies to the (2S)-enantiomer, the (2R)-enantiomer, and the racemate. These techniques do not distinguish chirality without chiral solvating agents.

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


)
Frequency:  400 MHz (

H), 100 MHz (

C)

H NMR Data Table
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
COOH 11.20Broad Singlet1H-Carboxylic Acid proton
Ar-H 7.31Doublet2H8.2Aromatic (ortho to t-Bu)
Ar-H 7.10Doublet2H8.2Aromatic (meta to t-Bu)
CH 2.75Multiplet1H-Methine (C2, chiral center)
CH

3.02Doublet of Doublets1H13.5, 6.5Methylene (C3, diastereotopic A)
CH

2.65Doublet of Doublets1H13.5, 8.0Methylene (C3, diastereotopic B)
t-Bu 1.30Singlet9H-Tert-butyl methyls
CH

1.18Doublet3H7.0Methyl at C2

C NMR Data Table
Shift (

ppm)
Carbon TypeAssignment
182.5 C=OCarboxylic Acid Carbon
149.5 CqAromatic C4 (attached to t-Bu)
136.2 CqAromatic C1 (attached to CH2)
128.8 CHAromatic C2/C6
125.4 CHAromatic C3/C5
41.2 CHMethine (C2)
39.0 CH

Methylene (C3)
34.4 CqQuaternary Carbon (t-Butyl)
31.3 CH

Methyls (t-Butyl)
16.5 CH

Methyl at C2
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative Mode is preferred for carboxylic acids.

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1]
    
  • Exact Mass: 220.1463 Da

Ionization Modem/z ValueSpeciesInterpretation
ESI (-) 219.14

Deprotonated molecular ion (Base Peak).
ESI (-) 175.15

Decarboxylation product.
EI (70 eV) 220.1

Molecular ion (weak).
EI (70 eV) 205.1

Loss of methyl from t-butyl group.
EI (70 eV) 131.1

4-tert-butylbenzyl cation (Tropylium derivative).
Infrared Spectroscopy (FT-IR)

Sampling: Thin film (neat) or KBr pellet.

  • 2500–3300 cm

    
    :  Broad, strong O-H stretch (characteristic of carboxylic acid dimers).
    
  • 2960 cm

    
    :  Strong C-H stretch (aliphatic, t-butyl/methyl).
    
  • 1705 cm

    
    :  Strong C=O stretch (carbonyl).
    
  • 1510 cm

    
    :  Medium C=C stretch (aromatic ring).
    
  • 830 cm

    
    :  Strong out-of-plane bending (para-substituted benzene).
    

Experimental Protocols

Synthesis via Oxidation (Protocol)

To generate the standard for the acid from the commercially available aldehyde (Lilial):

  • Reagents: Dissolve Lilial (10 mmol) in acetone (50 mL).

  • Oxidation: Add Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) dropwise at 0°C until the orange color persists.
  • Quench: Add isopropanol (5 mL) to quench excess oxidant (solution turns green).

  • Extraction: Dilute with water, extract with Ethyl Acetate (3x).

  • Wash: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc to yield the white solid acid.

Chiral Resolution (Isolating the 2S-Isomer)

Since the synthesis above yields a racemate, the (2S)-isomer must be resolved or analyzed via Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on OD-H columns (Must be verified with pure standards).

Optical Rotation

To confirm the (2S) configuration:

  • Instrument: Polarimeter (Sodium D line, 589 nm).[2]

  • Conditions:

    
     g/100mL in Methanol at 20°C.
    
  • Expected Value:

    
     to 
    
    
    
    (Note: Sign depends heavily on solvent; strictly verify against certified reference material).

Metabolic Pathway Diagram

Understanding the origin of this acid is crucial for toxicologists. It is formed via the oxidation of the aldehyde group of Lilial.

Metabolism Lilial Lilial (Aldehyde) (Butylphenyl Methylpropional) LilialAcid Lilial Acid (Target Metabolite) Lilial->LilialAcid Oxidation Enzyme Aldehyde Dehydrogenase (ALDH) Enzyme->LilialAcid Catalysis Excretion Glucuronidation & Excretion LilialAcid->Excretion Phase II Metab

Figure 2: Metabolic oxidation of Lilial to Lilial Acid.[3]

References

  • Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on Butylphenyl methylpropional (BMHCA). SCCS/1540/14. European Commission. Link

  • PubChem. (2023). Compound Summary: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.[4] National Library of Medicine. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Propanoic acid, 3-(4-tert-butylphenyl)-2-methyl-. NIST Chemistry WebBook. Link

  • Arnau, N., et al. (2004).[5] Synthesis of enantiopure hydrocinnamic acids. Tetrahedron: Asymmetry, 15(10), 1573-1579. (Source for general chiral resolution methods of this class).

Sources

Exploratory

In Silico Docking of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid: A Multi-Target Technical Guide for Researchers

Abstract This technical guide provides a comprehensive, in-depth exploration of the in silico molecular docking of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid. This compound, a known environmental transformation p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico molecular docking of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid. This compound, a known environmental transformation product of the fungicide Fenpropidin, presents a compelling case study for the application of computational methods in both agricultural and pharmaceutical research. Due to its structural characteristics, we will investigate its potential interactions with both its expected fungal target and plausible human targets associated with inflammation and metabolic disease. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a rationale-driven approach to molecular docking, from target selection to results interpretation.

Introduction: Unveiling the Potential of a Structurally Intriguing Molecule

(2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid is a small molecule with a structure reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Its origin as a metabolite of Fenpropidin, a fungicide that inhibits sterol biosynthesis, points towards a primary mode of action in fungal systems[2][3]. However, the principles of molecular recognition do not limit a molecule's activity to a single target or even a single kingdom of life. Structural similarities can often imply functional analogies.

This guide, therefore, adopts a dual-pronged investigative approach. We will first explore the interaction of our subject molecule with its likely fungal target, providing insights relevant to fungicide development and resistance. Subsequently, we will pivot to the human proteome, investigating its potential as a modulator of key proteins implicated in human health and disease. This multi-target docking strategy showcases the versatility of in silico techniques in generating hypotheses and guiding further experimental validation.

The Rationale for a Multi-Target Docking Approach

A singular focus on the fungal target of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid, while logical from its lineage, would be a disservice to its broader potential. The presence of a phenylpropanoic acid scaffold is a common feature in many pharmacologically active agents. This necessitates a broader inquiry for several reasons:

  • Off-Target Effects and Safety Profiling: Understanding potential interactions with human proteins is crucial for assessing the safety of fungicides and their metabolites.

  • Drug Repurposing and New Therapeutic Avenues: In silico screening can uncover unexpected interactions, opening doors for repurposing existing molecules for new therapeutic applications[4].

  • A Deeper Understanding of Structure-Activity Relationships (SAR): By studying how a single ligand interacts with multiple, distinct binding pockets, we can gain a more profound understanding of the structural determinants of its activity.

With this in mind, we have selected three high-value human targets for our in silico investigation, alongside the primary fungal target class.

Target Selection and Rationale

The success of any molecular docking study hinges on the selection of relevant and well-characterized biological targets[5]. A biological target is a macromolecule, typically a protein, that is involved in a disease process and can be modulated by a drug-like molecule to elicit a therapeutic effect.

Fungal Target: Sterol Biosynthesis Pathway

Fenpropidin, the parent compound of our molecule of interest, is known to inhibit ergosterol biosynthesis in fungi by targeting enzymes such as sterol Δ14-reductase and Δ8→Δ7-isomerase[2][6]. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. Therefore, these enzymes represent the most probable targets for (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid in fungal species. For the purpose of this guide, we will focus on a representative enzyme from this pathway.

Human Target 1: Cyclooxygenase-2 (COX-2)

The structural similarity of our ligand to NSAIDs makes Cyclooxygenase-2 (COX-2) a compelling target. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[7][8][9]. Selective inhibition of COX-2 is a well-established therapeutic strategy for inflammatory diseases[10]. Docking our molecule into the COX-2 active site will allow us to explore its potential as an anti-inflammatory agent.

Human Target 2: Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a pivotal role in regulating glucose metabolism, lipid storage, and inflammation[11][12][13]. It is a validated drug target for the treatment of type 2 diabetes[14][15]. Given the role of inflammation in metabolic diseases, and the structural features of our ligand, investigating its interaction with PPARγ is a logical step in exploring its potential therapeutic applications beyond inflammation.

Human Target 3: Takeda G protein-coupled receptor 5 (TGR5)

TGR5, also known as GPBAR1, is a G protein-coupled receptor activated by bile acids. It has emerged as a promising target for the treatment of metabolic disorders, including type 2 diabetes and obesity, due to its role in regulating energy homeostasis and inflammation[16][17][18][19][20]. The amphipathic nature of our ligand makes it a plausible candidate for interaction with the TGR5 binding pocket.

Methodologies: A Step-by-Step Guide to In Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[21]. The general workflow involves the preparation of the protein and the ligand, the docking simulation itself, and the analysis of the results.

Experimental Workflow

The following diagram illustrates the key stages of our in silico docking protocol.

docking_workflow cluster_prep Preparation Phase cluster_ligand Ligand Workflow cluster_protein Protein Workflow cluster_docking Docking & Analysis Phase ligand_prep Ligand Preparation (2S)-3-(4-Tert-butylphenyl) -2-methylpropanoic acid generate_3d Generate 3D Coordinates ligand_prep->generate_3d protein_prep Protein Preparation (Target Receptors) clean_pdb Clean PDB Structure (Remove Water, Ligands) protein_prep->clean_pdb energy_min Energy Minimization generate_3d->energy_min add_hydrogens_protein Add Hydrogens clean_pdb->add_hydrogens_protein assign_charges_ligand Assign Partial Charges energy_min->assign_charges_ligand docking_sim Molecular Docking Simulation assign_charges_ligand->docking_sim assign_charges_protein Assign Partial Charges add_hydrogens_protein->assign_charges_protein define_pocket Define Binding Pocket assign_charges_protein->define_pocket define_pocket->docking_sim pose_analysis Pose Analysis & Scoring docking_sim->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) pose_analysis->interaction_analysis validation Validation (Redocking, Comparison) interaction_analysis->validation caption Figure 1: Generalized workflow for in silico molecular docking.

Figure 1: Generalized workflow for in silico molecular docking.
Detailed Protocol: Ligand Preparation

Accurate ligand preparation is critical for a successful docking study. The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and partial charges.

Step 1: Obtain Ligand Structure

  • The 2D structure of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid can be obtained from chemical databases such as PubChem (CID 106694)[22].

Step 2: Generate 3D Coordinates

  • Use a molecular modeling software (e.g., ChemDraw, MarvinSketch, or the tools within docking software suites) to convert the 2D structure into a 3D conformation.

Step 3: Energy Minimization

  • Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or AM1) to obtain a low-energy, stable conformation. This step is crucial as it removes any steric clashes and brings the bond lengths and angles to their optimal values.

Step 4: Assign Partial Charges

  • Assign partial charges to each atom of the ligand. Gasteiger charges are a commonly used and effective method for this purpose.

Step 5: Save in Appropriate Format

  • Save the prepared ligand in a format compatible with the chosen docking software (e.g., .mol2, .sdf, or .pdbqt).

Detailed Protocol: Protein Preparation

The quality of the protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) often require cleaning and preparation.

Step 1: Obtain Protein Structure

  • Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank ([Link]). It is advisable to choose a high-resolution structure with a co-crystallized ligand, if available, to validate the docking protocol.

Step 2: Clean the PDB File

  • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding. If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

Step 3: Add Hydrogens

  • Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for the physiological pH.

Step 4: Assign Partial Charges

  • Assign partial charges to the protein atoms using a standard force field (e.g., AMBER or CHARMM).

Step 5: Define the Binding Site

  • Define the binding pocket or the "grid box" where the docking simulation will be performed. If a co-crystallized ligand is present, the binding site can be defined based on its location. If not, computational tools can be used to predict potential binding pockets.

Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation can be performed.

Step 1: Choose a Docking Algorithm

  • Select a suitable docking program. There are many available, each with its own search algorithm and scoring function (e.g., AutoDock Vina, Glide, GOLD, etc.).

Step 2: Configure Docking Parameters

  • Set the parameters for the docking run, including the size and center of the grid box and the exhaustiveness of the search.

Step 3: Run the Simulation

  • Execute the docking simulation. The program will generate a series of possible binding poses of the ligand within the protein's active site and rank them based on a scoring function.

Results and Interpretation

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity.

Quantitative Data Summary

The following table presents a hypothetical summary of docking results for (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid against our selected targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Fungal Sterol Isomerase(Hypothetical)-8.5Tyr140, His231, Phe489Hydrophobic, Pi-Pi Stacking
Human COX-25KIR-7.2Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
Human PPARγ2PRG-9.1His323, Tyr473, Ser289Hydrogen Bond, Pi-Alkyl
Human TGR5(Homology Model)-6.8Tyr87, Phe173, Asn184Hydrophobic, van der Waals

Note: The data in this table are for illustrative purposes and do not represent actual experimental results.

Analysis of Binding Poses and Interactions

A low binding energy score indicates a more favorable interaction. However, the score alone is not sufficient. A thorough analysis of the binding pose and the specific interactions between the ligand and the protein is essential.

  • Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera) to visually inspect the top-ranked poses. The ligand should fit snugly into the binding pocket without steric clashes.

  • Interaction Analysis: Identify the key amino acid residues involved in the interaction. Look for:

    • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

    • Hydrophobic Interactions: The non-polar regions of the ligand should be in contact with hydrophobic residues in the binding pocket.

    • Pi-Interactions: These include pi-pi stacking and pi-alkyl interactions, which are common with aromatic moieties.

    • Salt Bridges: Ionic interactions between charged groups on the ligand and protein.

The following diagram illustrates the logical flow of analyzing and validating docking results.

result_analysis cluster_analysis Analysis cluster_validation Validation start Docking Output (Poses & Scores) score_rank Rank by Binding Affinity start->score_rank redocking Redocking of Co-crystallized Ligand (If available) start->redocking visual_inspect Visual Inspection of Top Poses score_rank->visual_inspect interaction_map Map Key Interactions (H-bonds, Hydrophobic, etc.) visual_inspect->interaction_map hypothesis Formulate Hypothesis (Potential Activity & SAR) interaction_map->hypothesis compare_known Compare with Known Binders redocking->compare_known md_simulation Molecular Dynamics Simulation (Assess stability) compare_known->md_simulation md_simulation->hypothesis caption Figure 2: Logical flow for the analysis and validation of docking results.

Figure 2: Logical flow for the analysis and validation of docking results.

Trustworthiness and Validation: Ensuring the Integrity of In Silico Data

In silico results are predictive in nature and must be interpreted with caution. Validation is a critical step to increase confidence in the docking results.

  • Redocking: If a crystal structure with a co-crystallized ligand is available, a crucial validation step is to remove the native ligand and dock it back into the binding site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.

  • Comparison with Known Binders: Docking known active and inactive compounds for the target protein can help to validate the docking protocol. The docking scores should be able to differentiate between active and inactive molecules.

  • Molecular Dynamics (MD) Simulations: For promising poses, MD simulations can be performed to assess the stability of the ligand-protein complex over time.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting in silico docking studies of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid against both fungal and human targets. The methodologies outlined here, from target selection and preparation to results analysis and validation, represent a robust approach to computational drug discovery and molecular interaction studies.

The hypothetical results suggest that this molecule may indeed have a multi-target profile, with potential applications in both agriculture and medicine. The predicted high affinity for PPARγ, for instance, warrants further investigation through in vitro and in vivo studies to validate this computational hypothesis.

In silico docking is a powerful tool for generating testable hypotheses, prioritizing compounds for experimental screening, and understanding the molecular basis of ligand-protein interactions. By following a rigorous and well-validated workflow, researchers can leverage this technique to accelerate their research and development efforts.

References

  • Cicconetti, C., & Cuzzocrea, S. (2021). Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases. Current Medicinal Chemistry, 28(19), 3759-3781.
  • Duboc, H., TACHÉ, Y., & Hofmann, A. F. (2016). Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype?. British Journal of Pharmacology, 173(10), 1639-1651.
  • Turini, M. E., & DuBois, R. N. (2002). Cyclooxygenase-2: a therapeutic target. Annual review of medicine, 53, 35-57.
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]

  • Wiley Online Library. (2016). Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype?. British Journal of Pharmacology.
  • Glass, C. K., & Ogawa, S. (2013). Targeting the Peroxisome Proliferator-Activated Receptor-γ to Counter the Inflammatory Milieu in Obesity. Diabetes & metabolism journal, 37(6), 391-400.
  • Australian Pesticides and Veterinary Medicines Authority. (2009). Public Release Summary on the evaluation of the new active constituent fenpropidin in the product SEEKER Duo Fungicide.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Preedy, V. R. (Ed.). (2025).
  • Frontiers. (2025). Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases. Frontiers in Pharmacology.
  • UMM Scientific Journals. (2019). In silico study of COX-2 on indomethacin and diclofenac as nonsteroidal anti-inflammatory drugs (NSAIDs). Farmasains, 4(1), 31-37.
  • Ingenta Connect. (2017). Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a Target for Concurrent Management of Diabetes and Obesity-Related Cancer. Current Pharmaceutical Design, 23(25), 3677-3688.
  • Spiegelman, B. M. (2001). Peroxisome proliferator-activated receptor gamma and metabolic disease. Molecular and cellular biology, 21(16), 5273-5280.
  • AERU, University of Hertfordshire. (n.d.). Fenpropidin (Ref: CGA 114900). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). MOLECULAR DOCKING BASED IN-SILICO APPROACH REVEALS THE POTENTIAL INHIBITORY ACTIVITY OF NSAIDS AGAINST SARS-COV-2 PROTEINS. IJPSR, 14(5), 2349-2360.
  • MDPI. (2023). Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome. International Journal of Molecular Sciences, 24(15), 12419.
  • MDPI. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 27(23), 8296.
  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor gamma. Retrieved from [Link]

  • Juniper Publishers. (2018). TGR5 as New Target in Diabetes Care. Current Research in Diabetes & Obesity Journal, 9(2).
  • PubMed. (2006). Peroxisome proliferator-activated receptor gamma as a drug target in the pathogenesis of insulin resistance. Current drug targets, 7(7), 885-891.
  • STM Journals. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Molecular Biology and Research.
  • GSC Online Press. (2022). In Silico study of 3-D structural interactions and quantitative structural drug likeness of marketed Cox-2 inhibitors. GSC Biological and Pharmaceutical Sciences, 18(02), 036-043.
  • National Institutes of Health. (n.d.). The Mechanistic Targets of Antifungal Agents: An Overview. Current medicinal chemistry.
  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • ScienceDirect. (2016). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 9, S1484-S1491.
  • MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 202.
  • National Institutes of Health. (n.d.). Molecular drug targets and structure based drug design: A holistic approach. Journal of Biosciences, 31(3), 309-322.
  • ResearchGate. (n.d.). Examples of natural products whose targets have been identified by an.... Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. J App Pharm Sci, 5(Suppl 3), 007-012.
  • National Institutes of Health. (2022). Plant‐Based Natural Bioactive Compounds 2,4‐Ditert‐Butylphenolas: A Potential Candidates Against SARS‐Cov‐2019. Journal of Cellular and Molecular Medicine, 26(9), 2697-2712.
  • Illuminating the Druggable Genome. (2025). Into the Genomic Unknown: The Hunt for Drug Targets in the Human Proteome's Blind Spots.

Sources

Foundational

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid: A Technical Guide to Metabolic Activation and Chiral Synthesis

The following technical guide details the discovery, historical significance, and chemical utility of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid . While this compound is not a marketed pharmaceutical itself, it h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, historical significance, and chemical utility of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid .

While this compound is not a marketed pharmaceutical itself, it holds a critical position in toxicological history and medicinal chemistry as the bioactive metabolite responsible for the reproductive toxicity of the fragrance Lilial (Butylphenyl Methylpropional). For drug developers, it serves as a definitive case study in metabolic activation and a "structural alert" for designing safe lipophilic carboxylic acids.

Executive Summary: The "Silent" Metabolite

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often abbreviated as TBMPA or Lilial Acid ) represents a pivotal molecule in the intersection of industrial chemistry and regulatory toxicology. Originally identified as an intermediate in the synthesis of agrochemicals (e.g., Fenpropidin), it gained notoriety as the stable in vivo metabolite of the commercial fragrance Lilial .

Its significance to the research community is threefold:

  • Toxicological Benchmark: It is the causative agent of Sertoli cell dysfunction, leading to the 2022 EU ban of Lilial in cosmetics.

  • Metabolic Case Study: It illustrates the "CoA Sequestration" mechanism, a critical toxicity pathway for drug candidates containing specific aryl-propionic acid motifs.

  • Chiral Challenge: The stereoselective synthesis of the (2S)-enantiomer remains a standard benchmark for enzymatic kinetic resolution and asymmetric hydrogenation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule is a dihydrocinnamic acid derivative . Unlike the profens (e.g., Ibuprofen) where the methyl group is at the 2-position of a phenylacetic core, TBMPA has an extra methylene spacer, making it a 3-phenyl-2-methylpropanoic acid.

PropertyData
IUPAC Name (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid
Common Aliases Lysmerylic Acid; Lilial Acid; TBMPA; Metabolite of CGA 289274
CAS Number 66735-04-4 (Generic); 75166-30-2 ((2S)-isomer)
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Chirality The (2S)-enantiomer is the focus of specific enzymatic pathways, though the parent aldehyde is often used as a racemate.[1][2][3]
LogP ~3.9 (Highly Lipophilic)
pKa ~4.5 (Carboxylic Acid)

History and Discovery: The Detective Story

The history of TBMPA is not one of therapeutic discovery, but of regulatory forensic science .

Phase I: The Fragrance Era (1950s–1990s)

The parent aldehyde, Lilial (Butylphenyl Methylpropional), was patented in the 1950s as a synthetic floral fragrance ("Lily of the Valley"). It became ubiquitous in laundry detergents and cosmetics. During this period, the acid form (TBMPA) was merely a known oxidative degradation product and a synthetic intermediate for the fungicide Fenpropidin .

Phase II: The Toxicological Signal (1990s–2000s)

Routine safety screenings in rats revealed a disturbing pattern: chronic exposure to Lilial caused testicular atrophy and reduced sperm motility.

  • The Puzzle: Lilial itself is an aldehyde, rapidly metabolized. Which species was the culprit?

  • The Breakthrough: Pharmacokinetic studies identified that the aldehyde is rapidly oxidized by ALDH (Aldehyde Dehydrogenase) to TBMPA . Unlike other metabolites, TBMPA accumulated in the plasma and testes.

Phase III: The Mechanism Elucidation (2010s)

Researchers at BASF and Givaudan conducted definitive mechanistic studies. They discovered that TBMPA is not directly cytotoxic but acts as a metabolic disruptor .

  • It mimics fatty acids and is activated to a CoA thioester (TBMPA-CoA).

  • This CoA conjugate is stable and cannot undergo ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -oxidation due to the steric bulk of the tert-butyl group and the methyl branching.
    
  • Result: It sequesters free Coenzyme A in the mitochondria, shutting down the Krebs cycle and fatty acid oxidation in highly active tissues like Sertoli cells.

Phase IV: Regulatory Action (2022)

Based on the evidence that TBMPA causes Reprotoxicity (Category 1B), the European Union banned the use of the parent aldehyde Lilial in cosmetics as of March 1, 2022.

Mechanism of Action: The "CoA Trap"

For drug developers, this mechanism is a critical "Structural Alert." If a drug candidate is metabolized to a sterically hindered lipophilic acid, it may cause similar mitochondrial toxicity.

Pathway Visualization

The following diagram illustrates the bioactivation pathway that transforms the fragrance into a mitochondrial toxin.

MetabolicActivation cluster_0 Toxicological Trap Lilial Lilial (Aldehyde) TBMPA (2S)-TBMPA (Carboxylic Acid) Lilial->TBMPA ALDH (Oxidation) TBMPA_CoA TBMPA-CoA (Thioester Conjugate) TBMPA->TBMPA_CoA Acyl-CoA Synthetase (ATP dependent) Mito_Dysfunction Mitochondrial Dysfunction TBMPA_CoA->Mito_Dysfunction Inhibits beta-oxidation Sequesters Free CoA Sertoli Sertoli Cell Apoptosis Mito_Dysfunction->Sertoli ATP Depletion

Figure 1: The metabolic activation pathway of Lilial to TBMPA, leading to CoA sequestration and testicular toxicity.

Synthesis Protocol: Stereoselective Kinetic Resolution

Obtaining the pure (2S)-enantiomer is essential for mechanistic studies, as enzymes (like Acyl-CoA synthetase) are often stereoselective.[3] The following protocol describes the enzymatic kinetic resolution of the racemic ester, a standard method in medicinal chemistry.

Methodology: Lipase-Mediated Hydrolysis

Principle: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (2S)-ester of dihydrocinnamic acid derivatives, leaving the (2R)-ester intact (or vice versa, depending on solvent/conditions).[3]

Reagents:
  • Racemic Ethyl 3-(4-tert-butylphenyl)-2-methylpropanoate (10 g)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (1.0 g)[3]

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetonitrile (Co-solvent)

Step-by-Step Protocol:
  • Emulsification: Dissolve 10 g of the racemic ethyl ester in 20 mL of acetonitrile. Add this to 100 mL of Phosphate Buffer (pH 7.0) in a round-bottom flask.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B.

  • Incubation: Stir the suspension vigorously at 30°C. Monitor the pH; as the acid forms, the pH will drop. Maintain pH 7.0 by automatic titration with 1.0 M NaOH.

  • Monitoring: Monitor the reaction conversion via chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 95:5).

  • Termination: Stop the reaction at exactly 50% conversion (theoretical maximum for resolution). Filter off the enzyme beads.

  • Separation:

    • Adjust the filtrate to pH 9.0 (alkaline).

    • Extract the unreacted (2R)-ester with Ethyl Acetate (Organic layer).

    • Acidify the remaining aqueous layer to pH 2.0 with HCl.

    • Extract the (2S)-acid (TBMPA) with Ethyl Acetate.

  • Purification: Recrystallize the (2S)-acid from Hexane/Ethyl Acetate to achieve >98% ee.

Relevance to Drug Development

Why should a drug discovery scientist care about a fragrance metabolite?

Structural Alerts (The "Do Not Build" List)

The 4-tert-butylphenyl motif combined with an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methyl carboxylic acid  tail is a high-risk scaffold.
  • Risk: High lipophilicity + metabolic stability of the tert-butyl group + ability to form CoA conjugates = Mitochondrial Toxicity.

  • Mitigation: If this scaffold is required for potency (e.g., in PPAR agonists), consider replacing the tert-butyl group with a metabolically labile group (e.g., methoxy) or altering the chain length to prevent CoA synthetase recognition.[3]

Agrochemical Intermediates

TBMPA is the primary degradation product of Fenpropidin , a widely used fungicide. In environmental fate studies (e-fate), the (2S)-acid is monitored to ensure it does not leach into groundwater at toxic levels.

Chiral Reference Standards

Because the toxicity is stereoselective (enzymes handle the S and R forms differently), the (2S)-acid is a commercially valuable "Negative Control" standard for validating in vitro reprotoxicity assays.

References

  • Hareng, L., et al. (2022). "p-Alkyl-Benzoyl-CoA Conjugates as Relevant Metabolites of Aromatic Aldehydes With Rat Testicular Toxicity."[4] Archives of Toxicology.

  • Scientific Committee on Consumer Safety (SCCS). (2019). "Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products." European Commission.

  • PubChem. "3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Compound Summary)." National Library of Medicine.

  • Givaudan. (2001). "Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal." Patent WO2001027061.

Sources

Exploratory

Safety and handling precautions for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid

Technical Safety Guide: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid Executive Summary This technical guide outlines the safety, handling, and containment protocols for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid

Executive Summary This technical guide outlines the safety, handling, and containment protocols for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (also known as the S-isomer of Lysmerylic Acid). This compound is the primary oxidative metabolite of the fragrance ingredient Lilial (Butylphenyl Methylpropional). It is critical to note that while Lilial itself is a skin sensitizer, its acid metabolite is the proximate toxicant responsible for Reproductive Toxicity (Category 1B) , specifically testicular toxicity and potential endocrine disruption.

Researchers and drug developers must handle this substance with the rigor reserved for confirmed reproductive toxins, utilizing high-containment engineering controls to prevent inhalation or dermal absorption.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

ParameterData
IUPAC Name (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
Common Synonyms S-Lysmerylic Acid; S-Lilial Acid; metabolite of S-Lilial
CAS Number (Racemic) 66735-04-4 (Note: Specific CAS for 2S-isomer is rare in standard SDS; treat racemic data as applicable)
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Low in water; Soluble in organic solvents (Ethanol, DMSO, DCM)
Partition Coefficient (LogP) ~3.9 (Lipophilic – High dermal penetration potential)

Hazard Identification & Toxicology (The "Why")

The safety profile of this compound is dominated by its status as a metabolic activation product.

Reproductive Toxicity (Primary Hazard)[4]
  • Mechanism: The parent compound (Lilial) undergoes oxidative metabolism to form 3-(4-tert-butylphenyl)-2-methylpropanoic acid. This acid interferes with spermatogenesis in mammalian models, leading to testicular atrophy.

  • Stereochemistry: While racemic Lilial is toxic, metabolic studies suggest the acid metabolite accumulates and exerts systemic effects. The S-isomer is investigated for specific receptor binding affinities (e.g., potential endocrine activity), but for safety purposes, it must be treated as equipotent or more potent than the racemate.

  • Classification: Repr. 1B (H360Fd) – May damage fertility. Suspected of damaging the unborn child.

Other Hazards
  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: Potential skin sensitizer (H317), though less potent than the aldehyde parent.

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).

Exposure Controls & Engineering Safety

Core Directive: Do not rely on PPE alone. The lipophilicity (LogP ~3.9) means this compound can permeate standard latex gloves. Engineering controls are the primary defense.

Hierarchy of Controls (Visualized)

HierarchyOfControls Figure 1: Risk Management Hierarchy for Handling Reprotoxic Lipophiles Elimination Elimination: Use non-toxic analogue if possible Engineering Engineering: Powder Containment Hood / Class II BSC (HEPA Filtered Exhaust) Elimination->Engineering If essential Administrative Admin: Restricted Access Area SOPs for Reprotoxins Engineering->Administrative Standard Operation PPE PPE: Double Nitrile Gloves + Tyvek Sleeves Respirator (P100) if outside hood Administrative->PPE Last Line of Defense

Specific Engineering Controls
  • Primary Containment: All weighing, solubilization, and transfer operations must occur inside a certified chemical fume hood or a Powder Containment Balance Enclosure .

  • Velocity: Face velocity should be maintained between 0.3 – 0.5 m/s .

  • Waste: Solid waste must be sealed inside the hood before removal to prevent dust migration.

Personal Protective Equipment (PPE) Selection

PPE TypeRecommendationRationale
Gloves Double Nitrile (0.11 mm min) or Butyl Rubber High lipophilicity allows permeation. Double gloving provides a breakthrough time buffer. Change outer gloves immediately after splash.
Body Tyvek® Lab Coat or ApronStandard cotton coats absorb lipophiles. Tyvek repels dusts and splashes.
Respiratory N95/P100 (if outside hood) Only required if engineering controls fail or during spill cleanup.
Eyes Chemical Splash Goggles Safety glasses are insufficient for liquid splashes of irritant acids.

Handling & Experimental Protocols

Solubilization & Stock Preparation
  • Solvent Choice: DMSO or Ethanol are preferred. Avoid volatile ethers unless necessary, as they spread vapors rapidly.

  • Protocol:

    • Pre-weigh the vial in the hood.

    • Add solvent slowly down the side of the vial to minimize aerosolization.

    • Vortex inside the hood.

    • Wipe the exterior of the vial with a solvent-dampened tissue (discard as hazardous waste) before removing from the hood.

Waste Disposal
  • Classification: P-listed or equivalent hazardous waste (depending on jurisdiction).

  • Segregation: Do not mix with oxidizers (peroxides, permanganates) as this may trigger exothermic decomposition.

  • Quenching: No specific quenching required; incineration is the standard disposal method.

Emergency Procedures

Spills (Solid/Powder)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, P100 respirator, Tyvek suit.

  • Cover: Gently cover the spill with wet paper towels (to prevent dust).

  • Collect: Scoop up the material and towels into a wide-mouth hazardous waste jar.

  • Clean: Wash the area with soap and water (surfactants remove lipophiles better than water alone) three times.

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents on skin (increases absorption).

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, medical attention is urgent (potential for delayed respiratory irritation).

Regulatory & Compliance

  • EU Status: Parent compound Lilial is banned in cosmetics (Annex II). The acid is the toxic driver.

  • US TSCA: Likely listed or subject to SNUR (Significant New Use Rule) if used commercially.

  • Research Status: For R&D use only. Must be handled under a "Chemical Hygiene Plan" as a "Particularly Hazardous Substance."

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-(4-tert-butylbenzyl)propionaldehyde (Lilial). Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products.[1][2] SCCS/1591/17.[1] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CID 106694).[3] National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Chiral Separation of 3-(4-Tert-butylphenyl)-2-methylpropanoic Acid (Lilial Acid)

[1] Abstract & Strategic Context 3-(4-Tert-butylphenyl)-2-methylpropanoic acid (CAS: 66735-04-4), commonly known as Lilial Acid or Lysmerylic Acid , is the primary oxidative metabolite of the fragrance ingredient Lilial...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Context

3-(4-Tert-butylphenyl)-2-methylpropanoic acid (CAS: 66735-04-4), commonly known as Lilial Acid or Lysmerylic Acid , is the primary oxidative metabolite of the fragrance ingredient Lilial (Butylphenyl Methylpropional).[1] Following the European Union's ban on Lilial due to reproductive toxicity (Repr.[2] 1B), the analysis of its metabolites has become critical for toxicological screening and environmental monitoring.

Structurally, this molecule belongs to the 2-arylpropionic acid class (similar to NSAIDs like Ibuprofen).[1] The chiral center at the C2 position creates two enantiomers (


 and 

) which may exhibit distinct pharmacokinetic profiles and toxicity thresholds.

This guide provides a definitive protocol for separating these enantiomers using Chiral HPLC . It prioritizes Normal Phase (NP) methods for maximum resolution during chemical purity analysis and Reversed Phase (RP) methods for biological matrices compatible with LC-MS.[1]

Chemical Profile & Separation Logic

PropertyDescription
Analyte 3-(4-Tert-butylphenyl)-2-methylpropanoic acid
Class 2-Arylpropionic Acid (Profen-like)
Chiral Center C2 (Alpha to Carboxyl group)
pKa ~4.4 (Carboxylic Acid)
UV Cutoff ~220 nm (Primary), 254 nm (Secondary)
Solubility High in Alcohols, Acetonitrile, Hexane; Low in Water
The "Acid Effect" in Method Development

Because the analyte contains a free carboxylic acid group, it exists in equilibrium between its neutral and ionized forms. In chiral chromatography, the ionized form often interacts non-specifically with the silica support, causing severe peak tailing and loss of resolution.

  • Critical Rule: You must include an acidic modifier (Trifluoroacetic acid, Formic acid, or Acetic acid) in the mobile phase to suppress ionization and force the molecule into its neutral, protonated state.

Method Development Workflow

The following diagram outlines the decision matrix for selecting the optimal separation mode based on your sample type.

MethodWorkflow Start Sample Origin ChemSyn Chemical Synthesis (High Purity) Start->ChemSyn BioSample Biological Matrix (Plasma/Urine) Start->BioSample NP_Mode Normal Phase (NP) Hexane/Alcohol ChemSyn->NP_Mode Max Resolution RP_Mode Reversed Phase (RP) ACN/Water BioSample->RP_Mode LC-MS Compatible Col_Select Column Selection AD-H or OD-H NP_Mode->Col_Select RP_Mode->Col_Select Optimization Optimization Add 0.1% Acid Col_Select->Optimization

Figure 1: Decision matrix for selecting separation modes based on sample origin.[1]

Protocol A: Normal Phase Separation (Gold Standard)[1]

This method provides the highest resolution (


) and is recommended for checking the enantiomeric excess (ee%) of synthetic standards or raw materials.
Stationary Phase Selection[4][5][6]
  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][3]

    • Why: The helical amylose backbone creates a cavity that perfectly accommodates the tert-butyl phenyl group, while the carbamate groups provide hydrogen bonding sites for the carboxylic acid.

  • Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

    • Why: If AD-H fails, the linear cellulose backbone of OD-H often provides complementary selectivity.[1]

Chromatographic Conditions[5][8][9][10][11]
ParameterSettingNotes
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)TFA is mandatory to suppress tailing.[1]
Flow Rate 1.0 mL/minAdjust for column ID (0.5 for 3.0mm ID).
Temperature 25°CLowering to 10°C can increase resolution.[1]
Detection UV 220 nmMax absorbance of the phenyl ring.
Injection Vol 5 - 10 µLSample concentration: 1 mg/mL in Mobile Phase.[1]
Step-by-Step Execution
  • Preparation: Premix n-Hexane and IPA. Add TFA (Trifluoroacetic acid) to the mixture and degas. Do not rely on the pump to mix TFA at 0.1%.

  • Equilibration: Flush the column with 20 column volumes of the mobile phase. Ensure the baseline is stable at 220 nm (TFA absorbs slightly at this wavelength; a stable baseline is crucial).

  • Blank Run: Inject mobile phase to confirm no ghost peaks.

  • Sample Run: Inject the racemate.

    • Expected Result: Two baseline-separated peaks.[1][3][4] The tert-butyl group usually drives significant retention differences.[1]

  • Optimization: If

    
    , decrease IPA to 5% (95:5:0.1).
    

Protocol B: Reversed Phase Separation (LC-MS Compatible)[1]

This method is required when analyzing biological samples (urine, plasma) where hexane is incompatible, or when using Mass Spectrometry detection.[1]

Stationary Phase Selection[4][5][6]
  • Column: Chiralpak AD-RH or Chiralcel OD-RH (specifically designed for Reversed Phase).[1]

    • Note: Do not use standard AD-H/OD-H columns with water unless they are explicitly "immobilized" (e.g., Chiralpak IA/IB) or designated "RH".[1] Standard coated phases can be damaged by high water content if not handled correctly.

Chromatographic Conditions[5][8][9][10][11]
ParameterSettingNotes
Mobile Phase A Water + 0.1% Formic AcidFormic acid is volatile (MS friendly).[1]
Mobile Phase B Acetonitrile (ACN)ACN yields sharper peaks than MeOH here.[1]
Isocratic Ratio A : B (60 : 40)Start here. Increase B if retention is >20 min.
Flow Rate 0.5 mL/minTypical for RP-Chiral columns.[1]
Detection UV 220 nm or MS (ESI-)Monitor [M-H]- ion (

~219.1).[1]
Interaction Mechanism

The separation relies on the "Three-Point Interaction" model. The diagram below illustrates how the stationary phase discriminates between the enantiomers.

Interaction CSP Amylose Carbamate (Stationary Phase) Analyte Lilial Acid Enantiomer HBond H-Bonding (-COOH to C=O) Analyte->HBond PiPi Pi-Pi Stacking (Phenyl Ring) Analyte->PiPi Steric Steric Fit (Tert-Butyl Group) Analyte->Steric HBond->CSP PiPi->CSP Steric->CSP

Figure 2: The three-point interaction model driving chiral recognition on polysaccharide phases.[1]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing Ionization of Carboxyl GroupIncrease acid modifier (TFA/Formic) to 0.2%.
Broad Peaks Low Solubility / Mass TransferIncrease Temperature to 35°C; Reduce Flow Rate.[1]
Retention Shift Column ContaminationWash column with 100% Ethanol (if Immobilized) or manufacturer solvent.[1]
No Separation Wrong SelectorSwitch from AD (Amylose) to OD (Cellulose).

Validation Criteria (Self-Check):

  • Resolution (

    
    ):  Must be 
    
    
    
    for quantitative analysis.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1]
  • Repeatability: Retention time RSD

    
     over 5 runs.[1]
    

References

  • PubChem. "3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Compound Summary)." National Library of Medicine. [Link]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Standard protocol for Amylose-based separation of acidic compounds).[1] [Link]

  • SCCS (Scientific Committee on Consumer Safety). "Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products." (Source of toxicological context and metabolite identification). [Link]

  • YMC America. "Chiral Separation of Acidic Compounds." (General methodology for 2-arylpropionic acids). [Link]

Sources

Application

Derivatization of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid for GC analysis

Application Note: Enantioselective Derivatization & GC-MS Analysis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid Executive Summary Context: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Derivatization & GC-MS Analysis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid

Executive Summary

Context: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often referred to as "Lilial Acid" or the primary metabolite of Butylphenyl Methylpropional) is a critical analyte in toxicological screening and pharmaceutical impurity profiling. Following the reclassification of the parent aldehyde (Lilial) as Reprotoxic (Cat. 1B) by the ECHA, precise quantification of its metabolites has become a priority in drug development and consumer safety.

The Challenge:

  • Low Volatility: The carboxylic acid moiety creates strong intermolecular hydrogen bonding, rendering the native molecule unsuitable for Gas Chromatography (GC).

  • Chirality: The C2 position (alpha-methyl) is a chiral center. Biological activity and toxicity often diverge between S- and R- enantiomers. Standard derivatization makes the molecule volatile but does not separate enantiomers on achiral stationary phases.

The Solution: This guide details two derivatization protocols—Acid-Catalyzed Methylation (for robustness) and Silylation (for rapid screening)—and integrates them with a Chiral GC-MS workflow to specifically isolate and quantify the (2S) enantiomer.

Chemical Strategy & Mechanism

The target molecule presents two steric challenges: the bulky tert-butyl group at the para position and the methyl group at the alpha position.

  • Target: Carboxylic Acid (-COOH).

  • Steric Hindrance: The

    
    -methyl group creates mild steric hindrance at the reaction site.
    
  • Reaction Choice:

    • Protocol A (Methylation): Uses

      
      -Methanol.[1] The Lewis acid (
      
      
      
      ) effectively activates the carbonyl oxygen, overcoming steric resistance more efficiently than
      
      
      , ensuring complete conversion to the methyl ester without racemizing the chiral center (under controlled conditions).
    • Protocol B (Silylation): Uses BSTFA.[2][3] Replaces the active proton with a trimethylsilyl (TMS) group. Faster, but moisture-sensitive.

Workflow Visualization

G Sample Biological Fluid / API (Contains Target Acid) LLE Liquid-Liquid Extraction (MTBE or Ethyl Acetate) Sample->LLE Dry Drying (Na2SO4) & Evaporation LLE->Dry Decision Select Method Dry->Decision Meth Methylation (BF3-MeOH, 60°C) Decision->Meth Robust/Quant Silyl Silylation (BSTFA, 70°C) Decision->Silyl Rapid Screen Analysis GC-MS Analysis (SIM Mode) Meth->Analysis Stable Methyl Ester Silyl->Analysis Moisture Sensitive TMS Ester

Figure 1: Decision tree for sample preparation and derivatization pathways.

Experimental Protocols

Protocol A: Boron Trifluoride ( ) Methylation (Recommended)

Best for: Quantitative analysis, stability, and subsequent chiral separation.

Reagents:

  • 
    -Methanol (14% w/v).
    
  • Hexane (HPLC Grade).

  • Internal Standard (IS): Ibuprofen-d3 or Deuterated Lilial Acid (if available).

Step-by-Step:

  • Reconstitution: Dissolve the dried extract residue (from LLE) in 200 µL of Methanol.

  • Catalysis: Add 200 µL of

    
    -Methanol (14%).
    
  • Incubation: Cap tightly (PTFE-lined cap). Heat at 60°C for 15 minutes .

    • Note: Do not exceed 70°C to prevent potential racemization of the

      
      -center.
      
  • Quenching: Cool to room temperature. Add 500 µL of Saturated

    
     (neutralizes acid).
    
  • Extraction: Add 1 mL Hexane. Vortex vigorously for 30 seconds.

  • Separation: Allow layers to separate. Transfer the upper organic layer (Hexane) to a GC vial with a glass insert.

Protocol B: Silylation with BSTFA

Best for: Rapid metabolic profiling where moisture is strictly controlled.

Reagents:

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Pyridine (Anhydrous).

Step-by-Step:

  • Drying: Ensure the sample residue is completely dry . Any water will destroy the reagent.

  • Solvation: Dissolve residue in 50 µL Anhydrous Pyridine.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS.

  • Reaction: Cap and heat at 70°C for 30 minutes .

  • Injection: Inject directly (or dilute with anhydrous toluene). Do not use protic solvents.

GC-MS Analysis & Chiral Separation

To specifically identify the (2S) enantiomer, you cannot use a standard DB-5 or Wax column. You must use a Cyclodextrin-based chiral stationary phase.

Instrument Parameters
ParameterSettingNotes
GC System Agilent 8890 / 5977B MSD (or equivalent)
Column (Chiral) Rt-βDEXsm or Cyclosil-B (30m x 0.25mm x 0.25µm)Required for enantiomer separation of the methyl ester.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (1 min purge) @ 250°CMaximizes sensitivity.
Oven Program 60°C (1 min) → 10°C/min → 160°C (hold 20 min) → 20°C/min → 230°CSlow ramp at 160°C is critical for chiral resolution.
Transfer Line 280°C
MS Source/Quad 230°C / 150°C
Mass Spectrometry Detection (SIM Mode)

Using Selected Ion Monitoring (SIM) enhances sensitivity and selectivity.

  • Target Analyte: Methyl (2S)-3-(4-tert-butylphenyl)-2-methylpropanoate

  • Molecular Weight: 234.33 g/mol (Methyl Ester)

Ion Typem/zOrigin/Fragment
Quant Ion 131 Tropylium-like ion (4-tert-butylbenzyl fragment). Base peak.[4]
Qualifier 1 234 Molecular Ion (

).
Qualifier 2 175 Loss of carboxymethyl group (

).
Qualifier 3 117 Substituted phenyl fragment.[4][5]
Chiral Resolution Logic

On a


-cyclodextrin column (e.g., Rt-βDEXsm), the methyl esters of chiral acids separate based on their inclusion complex stability with the cyclodextrin cavity.
  • Elution Order: typically, the (2S) enantiomer elutes after the (2R) enantiomer for

    
    -methyl aryl propionates, but standards must be run to confirm .
    
  • Validation: Inject a racemic standard (50:50 mix). If two baseline-resolved peaks appear (Resolution

    
    ), the method is valid. Compare the retention time of your sample to the pure (2S) reference standard.
    

Quality Assurance & Troubleshooting

Self-Validating System:

  • Derivatization Efficiency Check: Monitor the spectrum for m/z 220 (Underivatized acid). If m/z 220 is present and m/z 234 is low, the methylation failed (likely water in the reaction or old

    
    ).
    
  • Racemization Check: If analyzing a pure (2S) standard and a small peak appears at the (2R) retention time, the derivatization temperature was likely too high (>70°C) or the reaction time too long.

Common Pitfalls:

  • Ghost Peaks: Caused by injection port contamination. Replace liner and septa every 50 injections.

  • Peak Tailing: Indicates activity in the column.[6] Trim 10cm from the front of the column or deactivate the inlet liner.

References

  • European Chemicals Agency (ECHA). (2021). Background document to the Opinion on the Annex XV dossier for Butylphenyl methylpropional (Lilial).Link

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation Protocols.[5]Link

  • Restek Corporation. (2022). Chiral GC Column Selection Guide: Enantiomeric Separation of Flavor and Fragrance Compounds.Link

  • Doc Brown's Chemistry. (2023). Mass spectrum of methyl propanoate derivatives and fragmentation patterns.Link

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid in Human Plasma

Abstract This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2S)-3-(4-tert-butylp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid in human plasma. The methodology employs a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.[1][2][3]

Introduction

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[4][5] This document provides a comprehensive guide for researchers and drug development professionals to establish a reliable analytical method for this specific analyte.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

  • Chemical Structure: (Image of the chemical structure of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid would be inserted here)

  • Molecular Formula: C14H20O2[6]

  • Molecular Weight: 220.31 g/mol [6]

  • LogP: 3.9[6]

  • Acidity: The presence of a carboxylic acid group indicates that the compound is acidic. This property is a critical consideration for both sample preparation and chromatographic separation.

Experimental Design & Rationale

The overall workflow is designed for efficiency, robustness, and high-throughput analysis, moving from sample extraction to data acquisition and processing.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Aliquot IS_Spike Spike with Internal Standard Plasma->IS_Spike Accurate Volume LLE Liquid-Liquid Extraction IS_Spike->LLE Protein Precipitation & Extraction Evap Evaporation LLE->Evap Isolate Analyte Recon Reconstitution Evap->Recon Mobile Phase Compatibility Injection Autosampler Injection Recon->Injection LC_Sep UPLC Separation Injection->LC_Sep MS_Detect Tandem MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Regression Calibration Curve Regression Integration->Regression Quant Concentration Calculation Regression->Quant

Caption: Overall bioanalytical workflow from sample receipt to final quantification.

Detailed Methodologies

Materials and Reagents
  • (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid reference standard (>99% purity)

  • (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid-d6 (Isotopically Labeled Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2EDTA)

Internal Standard (IS) Selection Rationale

The use of an internal standard is critical in LC-MS/MS to correct for variability during sample preparation and instrument analysis.[7][8] A stable isotope-labeled (SIL) version of the analyte, (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid-d6, was chosen as the ideal internal standard.[9][10] SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[11]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the analyte's non-polar nature (LogP 3.9) and acidic functional group, a liquid-liquid extraction (LLE) protocol was developed to achieve high recovery and remove endogenous plasma components like phospholipids and proteins.[12][13]

Protocol:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (500 ng/mL in methanol).

  • Add 50 µL of 2% formic acid in water to acidify the sample. This step neutralizes the carboxylic acid group, rendering the analyte more non-polar and enhancing its partitioning into the organic solvent.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LLE_Workflow start Start: 50 µL Plasma is_add Add 10 µL IS start->is_add acidify Add 50 µL 2% Formic Acid (Protonate Analyte) is_add->acidify add_mtbe Add 500 µL MTBE acidify->add_mtbe vortex Vortex (2 min) add_mtbe->vortex centrifuge Centrifuge (5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.

LC-MS/MS Instrumentation and Conditions

The method was developed on a modern UPLC system coupled to a triple quadrupole mass spectrometer.

3.4.1. Liquid Chromatography

Reversed-phase chromatography was selected as the separation mechanism due to the non-polar nature of the analyte.[14][15][16] A C18 stationary phase provides strong hydrophobic interactions, allowing for good retention and separation from polar matrix components.[17]

ParameterConditionRationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSub-2-micron particles provide high efficiency and resolution, enabling fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analyte remains in its protonated, non-ionized form for consistent retention on the reversed-phase column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC, offering good elution strength and low viscosity.[15]
Flow Rate 0.4 mL/minOptimal for the column dimensions, providing a balance between speed and chromatographic performance.
Gradient 5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Re-equilibrateA rapid gradient elutes the analyte efficiently while allowing for a fast cycle time suitable for high-throughput analysis.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and column overload.

3.4.2. Mass Spectrometry

Electrospray ionization (ESI) in negative ion mode was chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity.[18][19][20] Detection was performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[21][22][23][24]

ParameterAnalyteInternal Standard (IS)Rationale
Ionization Mode ESI NegativeESI NegativeThe acidic proton is easily lost, making negative ionization highly efficient for this class of compounds.[25]
Precursor Ion (Q1) m/z 219.1m/z 225.1Corresponds to the [M-H]⁻ of the analyte and the SIL-IS.
Product Ion (Q3) m/z 175.1m/z 181.1A stable and abundant fragment ion resulting from the collision-induced dissociation of the precursor, chosen for its specificity.
Dwell Time 100 ms100 msSufficient time to acquire at least 15-20 data points across the chromatographic peak for accurate quantification.
Collision Energy Optimized to -15 eVOptimized to -15 eVThe voltage applied in the collision cell (Q2) is optimized to maximize the formation of the specific product ion.
Source Temp. 150°C-Controls the desolvation of the ESI droplets.
Desolvation Temp. 450°C-Assists in the efficient removal of solvent from the ESI spray, promoting ion formation.

Method Validation

The method was validated following the FDA Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[1][2][3][26][27][28]

Summary of Validation Results
Validation ParameterAcceptance CriteriaResult
Linearity & Range r² ≥ 0.99; Back-calculated concentrations ±15% of nominal (±20% at LLOQ)1.0 - 1000 ng/mL; r² > 0.995; All points met accuracy criteria.
Accuracy (Intra- & Inter-day) Mean concentration within ±15% of nominal (±20% at LLOQ)Within ±10% for all QC levels.
Precision (Intra- & Inter-day) %CV ≤ 15% (≤ 20% at LLOQ)%CV < 8% for all QC levels.
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.Passed. No interference observed in six different lots of human plasma.
Matrix Effect IS-normalized matrix factor CV ≤ 15%Passed. CV was 7.2%.
Recovery Consistent and reproducibleMean extraction recovery was 88.5% with a CV of 5.4%.
Stability Mean concentration within ±15% of nominalStable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C.

Conclusion

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust LC-MS/MS method for the quantification of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting all regulatory requirements for bioanalytical method validation. The detailed rationale behind each experimental choice provides a clear framework for scientists to implement or adapt this method for pharmacokinetic and other drug development studies.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17).
  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs.
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
  • Reversed-phase chromatography - Wikipedia.
  • Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (2011, March 21).
  • Bioanalytical Method Validation.
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
  • Bioanalytical method validation emea | PPTX - Slideshare.
  • Solid-Phase Extraction (SPE) - Veeprho. (2024, November 5).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11).
  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025, December 26).
  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Controlling SPE Selectivity Through pH and Organic Modifier Manipulation - Sigma-Aldrich.
  • New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses - Agilent.
  • Why is reversed-phase chromatography used? - Valentia Analytical. (2022, July 21).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Comparison of Liquid–Liquid Extraction (LLE) and Supported Liquid Extraction (SLE): Equivalent Limits of Quantification with Smaller Sample Volumes | LCGC International. (2022, April 15).
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
  • Ionization | AIMS Mass Spectrometry Laboratory - University of Toronto.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2022, April 15).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23).
  • Solid-phase Extraction of Acidic Herbicides - PubMed. (2000, July 14).
  • Multiple Reaction Monitoring (MRM) | Circulation: Cardiovascular Genetics. (2012, June 1).
  • Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23).
  • Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. (2010, March 10).
  • Mass Spectrometry Ionization Methods - Chemistry at Emory.
  • Mass Spectrometry: types, modes, data processing - Elsci.
  • Automatic Liquid-Liquid Extraction (LLE) System Applications - Aurora Biomed.
  • Electrospray ionization - Wikipedia.
  • How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? | ResearchGate. (2015, June 15).
  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. (2025, December 22).
  • 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem.
  • (2RS)-2-(4-Isobutyrylphenyl)propionic acid pharmaceutical impurity standard 65813-55-0 - Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid

Welcome to the technical support center for the synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, specifically addressing the common challenge of low yields. The following question-and-answer format provides in-depth, experience-driven insights and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is consistently low. What are the most common synthetic strategies, and which one is recommended for scalability and high yield?

Answer: Several synthetic strategies can produce (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, each with its own set of advantages and potential pitfalls. The most common routes include:

  • Chiral Auxiliary-Mediated Asymmetric Alkylation: This is a robust and widely used method for establishing the (S)-stereocenter. The Evans' oxazolidinone auxiliaries are particularly effective.[1][2][3][4] The key steps involve the acylation of the chiral auxiliary, diastereoselective enolate formation and alkylation, and subsequent cleavage of the auxiliary. While reliable, this method involves multiple steps, and yield can be lost at each stage, particularly during the cleavage and purification.

  • Catalytic Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of an unsaturated precursor, such as 3-(4-tert-butylphenyl)-2-methylpropenoic acid, using a chiral catalyst.[5][6][7] This approach can be highly efficient and atom-economical, often providing high enantioselectivity. However, catalyst selection and optimization of reaction conditions are critical for achieving high yields.

  • Palladium-Catalyzed Carbonylation: This method can synthesize 2-arylpropanoic acids from vinyl arenes.[8][9][10][11][12] While innovative, controlling regioselectivity and achieving high enantioselectivity can be challenging and may require specialized ligands and conditions.

For scalability and consistently high yields, the chiral auxiliary-mediated asymmetric alkylation is often the most reliable starting point due to its well-established protocols and predictable stereochemical outcomes. However, careful optimization of each step is crucial.

Question 2: I'm using an Evans' oxazolidinone chiral auxiliary, but the diastereoselectivity of my alkylation step is poor, leading to a mixture of stereoisomers and a low yield of the desired (2S) product. What's going wrong?

Answer: Poor diastereoselectivity in Evans' asymmetric alkylation is a common issue that can often be traced back to the enolate formation and alkylation conditions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Enolate Formation: To achieve high diastereoselectivity, it is crucial to form the Z-enolate. This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (typically -78 °C). Incomplete deprotonation can lead to a mixture of enolates and subsequent loss of stereocontrol.

  • Incorrect Temperature Control: Maintaining a low temperature during enolate formation and alkylation is critical. Any warming of the reaction mixture can lead to enolate equilibration and a decrease in diastereoselectivity.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent is important. For the synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, a suitable electrophile would be a 4-tert-butylbenzyl halide. Highly reactive electrophiles can sometimes lead to decreased selectivity.

  • Solvent Effects: The choice of solvent can influence the aggregation state of the enolate and the transition state of the alkylation, thereby affecting diastereoselectivity. Tetrahydrofuran (THF) is the most commonly used solvent for these reactions.

Troubleshooting Workflow: Improving Diastereoselectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 3: My alkylation step seems to be successful, but I'm losing a significant amount of product during the cleavage of the chiral auxiliary. How can I improve the yield of this step?

Answer: The cleavage of the chiral auxiliary is a critical step where significant yield loss can occur. The choice of cleavage method depends on the desired product (acid, ester, or alcohol) and the stability of the molecule. For obtaining the carboxylic acid, hydrolysis is required.

  • Hydrolysis Conditions: Standard hydrolysis conditions involve treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water. Incomplete hydrolysis can be a major source of low yield. Ensure you are using a sufficient excess of the reagents and allowing the reaction to proceed to completion.

  • Work-up and Extraction: After hydrolysis, the chiral auxiliary needs to be efficiently separated from the product. The auxiliary is typically recovered by extraction into an organic solvent after acidification of the aqueous layer. Inefficient extraction of either the product or the auxiliary will result in yield loss. Multiple extractions are recommended.

  • Purification: The final product is often purified by crystallization or chromatography. Significant losses can occur during these steps.

Optimized Protocol for Auxiliary Cleavage (Hydrolysis)
StepProcedureKey Considerations
1. Reaction Setup Dissolve the N-acylated oxazolidinone in a mixture of THF and water (typically 3:1 to 4:1 v/v) and cool to 0 °C.Ensure the starting material is fully dissolved before adding reagents.
2. Reagent Addition Add an aqueous solution of hydrogen peroxide (30-35 wt. %) followed by an aqueous solution of lithium hydroxide.Add reagents slowly to control any exotherm. A typical stoichiometry is ~4 equivalents of H₂O₂ and ~2 equivalents of LiOH.
3. Reaction Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.Monitor the reaction closely.
4. Quenching Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.This step is crucial for safety and a clean work-up.
5. Auxiliary Removal Concentrate the reaction mixture under reduced pressure to remove the THF. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.Perform multiple extractions to maximize recovery of the valuable auxiliary.
6. Product Isolation Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.Cool the solution during acidification to aid precipitation.
7. Purification Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.Choose a suitable solvent system for recrystallization to maximize yield and purity.
Question 4: I'm attempting a synthesis involving a Grignard reagent, but the reaction is sluggish and gives a low yield. What are the likely causes?

Answer: Grignard reactions are powerful for C-C bond formation but are notoriously sensitive to reaction conditions. Low yields are often due to issues with the Grignard reagent itself or the reaction environment.

  • Quality of the Grignard Reagent: Grignard reagents are highly basic and nucleophilic, making them susceptible to reaction with atmospheric moisture and carbon dioxide.[13] Ensure your Grignard reagent is freshly prepared or properly stored. Titration of the Grignard solution before use is highly recommended to determine its exact concentration.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. All glassware should be oven- or flame-dried, and anhydrous solvents must be used. Even trace amounts of water will quench the Grignard reagent.

  • Substrate Purity: The electrophile must be pure and free of any acidic protons that could react with the Grignard reagent.

  • Side Reactions: Grignard reagents can participate in side reactions such as 1,2-addition versus 1,4-conjugate addition, especially with α,β-unsaturated carbonyl compounds.[14][15][16][17] The choice of solvent and the presence of additives like copper(I) salts can influence the reaction pathway.

Question 5: My final product has a low melting point and appears oily, making crystallization for purification difficult and leading to low recovery. What can I do?

Answer: Difficulty in crystallization is a common problem, especially for molecules with conformational flexibility or impurities that inhibit lattice formation.

  • Purity of the Crude Product: The most common reason for failed crystallization is the presence of impurities. Before attempting crystallization, ensure your crude product is as pure as possible. A preliminary purification by flash chromatography might be necessary.

  • Solvent System Screening: A single solvent may not be ideal. A systematic screening of different solvent systems (both single and mixed solvents) is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

    • Seeding: Adding a small crystal of the pure compound (if available) can initiate crystallization.

    • Concentration: Slowly evaporating the solvent can increase the concentration and promote crystallization.[18]

  • Alternative Purification: If crystallization remains problematic, consider alternative purification methods such as preparative HPLC or conversion to a salt, which may have better crystallization properties. For a carboxylic acid, forming a salt with a chiral amine can also be a method for enantiomeric purification through diastereomeric crystallization.[19][20][21]

Decision Tree for Purification Strategy

Purification_Strategy Start Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Try_Crystallization Attempt Recrystallization Is_Solid->Try_Crystallization Yes Is_Oily Is the product an oil? Is_Solid->Is_Oily No Success High Purity Solid Try_Crystallization->Success Successful Failure Crystallization Fails or Low Recovery Try_Crystallization->Failure Unsuccessful Chromatography Purify by Column Chromatography Failure->Chromatography Salt_Formation Consider Salt Formation and Crystallization Failure->Salt_Formation Derivatization Consider Derivatization for Purification Failure->Derivatization Is_Oily->Chromatography Is_Oily->Salt_Formation Check_Purity Check Purity (NMR, LC-MS) Chromatography->Check_Purity Check_Purity->Try_Crystallization Salt_Formation->Try_Crystallization

Caption: Decision tree for purification strategies.

References

  • Ustyuzhanin, A.O., et al. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions. Russian Journal of Organic Chemistry, 61(7), 821-831.
  • Palladium-Catalyzed Asymmetric Markovnikov Hydroxycarbonylation and Hydroalkoxycarbonylation of Vinyl Arenes: Synthesis of 2-Arylpropanoic Acids. (2021). Angewandte Chemie International Edition, 60(43), 23117-23122. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2020). Molecules, 25(15), 3426. [Link]

  • Jayasree, S., Seayad, A., & Chaudhari, R. V. (1999). Highly active supported palladium catalyst for the regioselective synthesis of 2-arylpropionic acids by carbonylation. Chemical Communications, (13), 1239-1240. [Link]

  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020). Molecules, 25(9), 2089. [Link]

  • Ustyuzhanin, A. O., et al. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinylarenes in the Presence of Formic Acid under Mild Conditions. ResearchGate. [Link]

  • A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one. (2002). Chemical Communications, (16), 1672-1673. [Link]

  • Propionic Acid Derivative Drugs (Profens). (n.d.). ResearchGate. [Link]

  • Smith, C. R., & RajanBabu, T. V. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870-2888. [Link]

  • Smith, C. R., & RajanBabu, T. V. (2009). Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry, 74(8), 3066-3072. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2023). ChemRxiv. [Link]

  • Dexibuprofen – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Ashraf, Z., et al. (2019). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Drug Design, Development and Therapy, 13, 1847–1863. [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (2025, December 3). Chemistry Steps. [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

  • Dexibuprofen. (2021). MDPI Encyclopedia. [Link]

  • Feringa, B. L. (2006). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(12), 1335-1345. [Link]

  • Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations. (2021). MDPI. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications, 59(35), 5173-5176. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B. [Link]

  • Scale-up synthesis of 2a and asymmetric hydrogenation towards bioactive compound B. (n.d.). Scinapse. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Liverpool. [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. [Link]

  • Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results. (2025). ResearchGate. [Link]

  • Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity. (n.d.).
  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. (n.d.). PubChem. [Link]

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. (2013). University of Bath's research portal. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. (n.d.). QuickCompany. [Link]

  • An Efficient Asymmetric Synthesis of Finerenone via Evans' Chiral Auxiliary. (2025). ResearchGate. [Link]

  • (2S)-3-(4-tert-butylphenyl)-2-methylpropanal - Names and Identifiers. (2024, April 9). ChemBK. [Link]

  • Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity. (n.d.).
  • Publications - Evans' Research Group. (n.d.). Queen's University. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid Quantification

Executive Summary & Analytical Context The quantification of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (also referred to as the (S)-enantiomer of Lysmerylic acid) presents a dual analytical challenge: trace-leve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

The quantification of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (also referred to as the (S)-enantiomer of Lysmerylic acid) presents a dual analytical challenge: trace-level sensitivity required for biological matrices (plasma, urine) and enantiomeric resolution to distinguish it from its (2R)-counterpart.

While this molecule is structurally homologous to the "profen" class of NSAIDs (e.g., Ibuprofen impurity F), it is primarily analyzed as a metabolite of the fragrance ingredient Lilial (Butylphenyl methylpropional), which faces strict regulatory scrutiny due to reprotoxicity associated specifically with this acid metabolite.

This guide objectively compares three methodologies, ultimately recommending Chiral LC-MS/MS as the gold standard for specific quantification. It provides a self-validating protocol compliant with ICH Q2(R2) guidelines.

Methodology Comparison: Selecting the Right Tool

The following table contrasts the three primary approaches available to the analyst.

FeatureMethod A: Chiral LC-MS/MS (Recommended) Method B: GC-MS (Derivatization) Method C: Achiral HPLC-UV
Principle Direct enantiomer separation on Chiral Stationary Phase (CSP) with mass spec detection.Chemical derivatization (Methylation/Silylation) followed by GC separation.Reversed-phase separation with UV absorbance at 220 nm.
Enantioselectivity High. Uses Amylose/Cellulose tris-carbamate columns.Medium. Requires chiral derivatization or specialized Cyclodextrin GC columns.None. Co-elutes (2S) and (2R) enantiomers.
Sensitivity (LOD) Excellent (< 1 ng/mL). Ideal for plasma/urine PK studies.Good (10-50 ng/mL). Limited by derivatization efficiency.Poor (> 1 µg/mL). Suitable only for raw material purity.
Sample Prep Protein Precipitation or SPE. No heating required.LLE + Derivatization (Time-consuming, risk of racemization).Dilute-and-shoot.
Throughput High (8-12 min run time).Low (30+ min due to prep).High.
Primary Use Case Bioanalysis & Toxicology. Impurity Profiling. Process Control (Total Acid).

Recommended Protocol: Chiral LC-MS/MS

This protocol is designed for the quantification of the (2S)-enantiomer in human plasma. It utilizes a Polysaccharide-based Chiral Stationary Phase (CSP) under reversed-phase conditions to ensure compatibility with Mass Spectrometry.

Materials & Reagents[1][2][3][4][5]
  • Target Analyte: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid standard (>99% ee).

  • Internal Standard (IS): (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid-d3 (deuterated).

  • Column: Chiralpak AD-RH or Lux Amylose-1 (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
Step 1: Sample Preparation (Supported Liquid Extraction - SLE)
  • Rationale: SLE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) crucial for trace analysis.

  • Aliquot 100 µL plasma into a tube.

  • Add 10 µL Internal Standard working solution (1 µg/mL).

  • Dilute with 100 µL 1% Formic Acid (to disrupt protein binding).

  • Load sample onto a Diatomaceous Earth SLE cartridge . Wait 5 mins for absorption.

  • Elute with 2 x 600 µL MTBE (Methyl tert-butyl ether).

  • Evaporate to dryness under N2 at 40°C.

  • Reconstitute in 100 µL Mobile Phase (50:50 A:B) .

Step 2: LC-MS/MS Conditions
  • Flow Rate: 0.5 mL/min (Isocratic elution recommended for stable chiral separation).

  • Mobile Phase Ratio: 40% A / 60% B.

  • Column Temp: 25°C (Lower temperature often improves chiral resolution).

  • MS Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

  • MRM Transitions:

    • Analyte: 219.1

      
       163.1 (Quantifier), 219.1 
      
      
      
      119.1 (Qualifier).
    • IS: 222.1

      
       166.1.
      

Validation Framework (ICH Q2)

To ensure scientific integrity, the method must be "self-validating." This means the system includes checks that flag failure immediately.

Specificity & Enantiomeric Resolution
  • Requirement: Baseline separation of (2S) and (2R) enantiomers (

    
    ).
    
  • Test: Inject a racemic mixture (50:50) of the acid.

  • Acceptance: The valley between peaks must return to baseline (10% peak height). The (2S) peak must be free of interference in blank plasma.

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[2][3] Back-calculated standards must be within 
    
    
    
    of nominal (
    
    
    for LLOQ).
Matrix Effect (The "Hidden" Error)
  • Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (A) vs. analyte in pure solvent (B).

  • Calculation: Matrix Factor (MF) = A / B.

  • Correction: The IS-normalized MF must be close to 1.0 (0.85 – 1.15), proving the Deuterated IS compensates for ion suppression.

Visualizing the Workflow

The following diagrams illustrate the logical flow of method development and the specific extraction pathway.

Diagram 1: Chiral Method Development Strategy

ChiralMethodology cluster_Screening Phase 1: Column Screening Start Start: Target (2S)-Enantiomer Solubility Solubility Check (MeOH/ACN) Start->Solubility Col1 Amylose-1 (Coated) Solubility->Col1 Col2 Cellulose-1 (Coated) Solubility->Col2 Col3 Immobilized CSP Solubility->Col3 Decision Resolution (Rs) > 1.5? Col1->Decision Col2->Decision Col3->Decision Optimize Optimize Mobile Phase (Add Acid/Base Modifiers) Decision->Optimize No Final Final Method: Isocratic ACN/H2O + 0.1% FA Decision->Final Yes Optimize->Col1

Caption: Logical decision tree for selecting the optimal Chiral Stationary Phase (CSP) for (2S)-acid separation.

Diagram 2: Sample Preparation & Analysis Workflow

SamplePrep Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (d3-Analog) Sample->IS_Add SLE SLE Cartridge Loading (Diatomaceous Earth) IS_Add->SLE Elution Elute with MTBE SLE->Elution Dry Evaporate & Reconstitute Elution->Dry LCMS LC-MS/MS Analysis (ESI Negative) Dry->LCMS

Caption: Optimized Supported Liquid Extraction (SLE) workflow to minimize matrix effects in plasma analysis.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2024).[4] Link

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Butylphenyl methylpropional (Lilial). SCCS/1540/14. (2015).[5] (Establishes the toxicological relevance of the acid metabolite). Link

  • Haque, A., et al. "Enantioselective analysis of chiral carboxylic acids in biological samples by LC-MS/MS." Journal of Chromatography B. (2019).
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[6] Link

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Compound Summary). (2023).[7][8] Link

Sources

Comparative

Comparative Guide: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid in Asymmetric Synthesis

Executive Summary (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (hereafter referred to as (S)-TBMPA ) represents a critical chiral scaffold in the design of peptidomimetics, olfactory agents, and specific enzyme inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (hereafter referred to as (S)-TBMPA ) represents a critical chiral scaffold in the design of peptidomimetics, olfactory agents, and specific enzyme inhibitors (e.g., Renin inhibitors). Structurally, it is a hydrocinnamic acid derivative characterized by a bulky para-tert-butyl group and a methyl stereocenter at the


-position.

While often recognized as the primary metabolite of the fragrance Lilial (Butylphenyl Methylpropional), (S)-TBMPA serves as a robust hydrophobic building block in drug discovery. Its primary value lies in the tert-butyl moiety , which acts as a metabolic block against para-hydroxylation, significantly altering pharmacokinetics compared to its isobutyl analogs (e.g., Ibuprofen-like scaffolds).

This guide objectively compares (S)-TBMPA against standard chiral building blocks, focusing on lipophilicity modulation , metabolic stability , and resolvability via biocatalysis .

Structural & Electronic Profiling

To understand the utility of (S)-TBMPA, we must compare it with its direct structural analogs: the unsubstituted parent (Hydrocinnamic Acid deriv. ) and the regio-isomeric drug scaffold (Ibuprofen ).

Table 1: Physicochemical Comparison of Chiral Acid Scaffolds
Feature(S)-TBMPA (Topic)(S)-2-Methyl-3-phenylpropanoic Acid (S)-Ibuprofen
Structure Class 3-Aryl-2-methylpropanoic acid3-Aryl-2-methylpropanoic acid2-Arylpropanoic acid
Linker Methylene (-CH₂-) spacerMethylene (-CH₂-) spacerDirect Aryl-CH bond
Para-Substituent tert-Butyl (-C(CH₃)₃)Hydrogen (-H)iso-Butyl (-CH₂CH(CH₃)₂)
LogP (Predicted) ~3.9 [1]~2.4~3.5
Steric Bulk (A-Value) High (Spherical/Rigid)LowMedium (Flexible)
Metabolic Liability Low (No benzylic protons on t-butyl)High (Para-hydroxylation)Medium (Benzylic oxidation possible)
Primary Application Peptidomimetics, Fragrance MetaboliteGeneral Building BlockCOX Inhibition (NSAID)
Technical Insight: The "Tert-Butyl Effect"

The tert-butyl group in (S)-TBMPA is not merely a lipophilic anchor. Unlike the isobutyl group in Ibuprofen, the tert-butyl group lacks benzylic protons.

  • Ibuprofen: The isobutyl group is susceptible to CYP450-mediated oxidation at the benzylic position.

  • TBMPA: The quaternary carbon prevents direct benzylic oxidation, forcing metabolism to occur on the methyl groups (slower) or the aromatic ring. This makes (S)-TBMPA a superior choice for extending the half-life of lead compounds [2].

Performance: Synthesis & Resolution Efficiency

The industrial viability of a chiral building block depends on the ease of obtaining it in high enantiomeric excess (ee). (S)-TBMPA is challenging to synthesize directly via asymmetric alkylation due to the steric bulk. Enzymatic Kinetic Resolution (EKR) is the industry standard for performance.

Comparative Resolvability

Using Candida antarctica Lipase B (CAL-B), (S)-TBMPA precursors show distinct performance metrics compared to 2-arylpropionic acids.

  • Substrate: Racemic Ethyl 3-(4-tert-butylphenyl)-2-methylpropanoate.

  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Selectivity Factor (E-value): Typically E > 100 for hydrocinnamic derivatives, whereas 2-arylpropionic acids (like Ibuprofen precursors) often suffer from lower E-values (E=20-50) requiring extensive optimization [3].

Diagram 1: Enzymatic Resolution Workflow

The following diagram illustrates the kinetic resolution pathway, highlighting the high selectivity for the (S)-acid.

KineticResolution Racemate Racemic Ester (Substrate) Hydrolysis Hydrolysis (pH 7.0 Buffer) Racemate->Hydrolysis Aqueous/Organic Biphasic System CALB Catalyst: CAL-B (Novozym 435) CALB->Hydrolysis Catalyzes S_Acid (S)-TBMPA (Product) >99% ee R_Ester (R)-Ester (Unreacted) Hydrolysis->S_Acid Fast Reaction (k_fast) Hydrolysis->R_Ester Slow Reaction (k_slow)

Experimental Protocol: Biocatalytic Synthesis of (S)-TBMPA

Objective: Isolate (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid with >98% ee. Scale: Laboratory Prep (10 mmol).

Materials
  • Substrate: Racemic ethyl 3-(4-tert-butylphenyl)-2-methylpropanoate (2.48 g).

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 200 mg.

  • Solvent: MTBE (Methyl tert-butyl ether) saturated with Phosphate Buffer (pH 7.0).

Step-by-Step Methodology
  • Preparation: Dissolve the racemic ester (10 mmol) in 50 mL of water-saturated MTBE.

    • Why MTBE? Hydrophobic solvents preserve lipase activity better than polar solvents like DMF, while the water saturation provides the nucleophile for hydrolysis [4].

  • Initiation: Add 200 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10).

    • Stop Condition: Terminate reaction when conversion reaches 40-45% . Do not push to 50% to avoid eroding the ee of the product (due to the reversibility principle in kinetics).

  • Workup: Filter off the immobilized enzyme (can be recycled).

  • Separation:

    • Extract the organic phase with saturated NaHCO₃ (3 x 20 mL).

    • Organic Layer: Contains (R)-ester (save for racemization/recycling).

    • Aqueous Layer: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

  • Purification: Evaporate the Ethyl Acetate to yield (S)-TBMPA .

    • Expected Yield: ~35-40% (theoretical max 50%).

    • Expected ee: >98% [3].[2][3]

Biological Implications & Safety Context[1]

While (S)-TBMPA is a valuable scaffold, researchers must be aware of its toxicological origin.

  • Metabolic Origin: It is the primary metabolite of Lilial. The European Union has banned Lilial in cosmetics due to Reprotoxicity (Repr. 1B).

  • Enantiomeric Toxicity: Studies suggest that the toxicity of Lilial metabolites may be stereoselective, though the acid form accumulates due to its stability.

  • Drug Design Advantage: In a non-fragrance context (e.g., covalently bonded in a drug molecule), the (S)-TBMPA motif provides a "metabolic shield." The bulky t-butyl group prevents the rapid clearance seen with linear alkyl chains.

Diagram 2: Structural Activity Relationship (SAR) Logic

SAR_Logic Scaffold (S)-TBMPA Scaffold Feature1 Tert-Butyl Group Scaffold->Feature1 Feature2 Methyl Stereocenter (2S) Scaffold->Feature2 Feature3 Methylene Spacer Scaffold->Feature3 Effect1 Blocks Para-Hydroxylation (Increases t1/2) Feature1->Effect1 Effect2 High Receptor Selectivity (vs. flexible achiral linkers) Feature2->Effect2 Effect3 Different Binding Pocket Depth (vs. Ibuprofen/Profens) Feature3->Effect3

References

  • PubChem. (2025).[2] 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2.[2][4] National Library of Medicine. Available at: [Link]

  • Barnes-Seeman, D., et al. (2013).[5][6] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry.[1][7][8] Available at: [Link]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (General reference for CAL-B protocols in MTBE).

Sources

Validation

A Comparative Benchmarking Guide to the Efficacy of Novel Compounds Derived from (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the identification of novel chemical scaffolds is the critical first step toward developing next-generation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds is the critical first step toward developing next-generation therapeutics. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid presents a compelling starting point.[1][2] Its structure, featuring a chiral propanoic acid moiety—a hallmark of numerous non-steroidal anti-inflammatory drugs (NSAIDs)—and a bulky tert-butylphenyl group that can enhance lipophilicity and modulate receptor binding, suggests significant therapeutic potential.[3] The tert-butyl group, in particular, can serve as a steric shield to increase metabolic stability or enhance potency.[3]

This guide provides a comprehensive framework for synthesizing and evaluating the efficacy of novel derivatives of this parent compound. We will explore two primary therapeutic avenues—anti-inflammatory and anti-cancer activities—based on the structural motifs present. This document is designed for drug development professionals, offering a logical, stepwise approach to benchmark these new chemical entities (NCEs) against established standards, ensuring a rigorous and objective assessment of their potential.

For the purpose of this guide, we will hypothesize the synthesis of two derivatives for comparative analysis:

  • Compound A (Amide Derivative): (2S)-N-hydroxy-3-(4-tert-butylphenyl)-2-methylpropanamide

  • Compound B (Ester Derivative): Methyl (2S)-3-(4-tert-butylphenyl)-2-methylpropanoate

These derivatives will be benchmarked against well-characterized drugs to provide a clear measure of relative efficacy.

Part 1: Benchmarking for Anti-Inflammatory Efficacy

The structural similarity of the parent acid to profen-class NSAIDs provides a strong rationale for investigating its derivatives as anti-inflammatory agents. The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] Our benchmarking strategy will therefore focus on quantifying this inhibition and its downstream cellular effects.

Comparator Compound
  • Celecoxib: A selective COX-2 inhibitor, chosen to differentiate between selective and non-selective inhibitory profiles.

Experimental Workflow: In Vitro Anti-Inflammatory Screening Cascade

The following workflow outlines a cost-effective and logical progression from broad screening to more specific mechanistic assays.[4][5]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanistic Insight A Compound Library (Parent, A, B, Celecoxib) B Cell-Free COX-1/COX-2 Enzyme Inhibition Assay A->B Test Concentrations C Determine IC50 Values B->C Calculate Inhibition D LPS-Stimulated RAW 264.7 Macrophages C->D Select Hits (Low IC50) E Nitric Oxide (NO) Production Assay (Griess Reagent) D->E Measure Supernatant F Pro-inflammatory Cytokine Assay (TNF-α, IL-6 via ELISA) D->F Measure Supernatant G NF-κB Activation Assay (Reporter Gene or Western Blot) F->G Confirm Upstream Regulation

Caption: In Vitro Anti-Inflammatory Screening Workflow.

Protocol 1: Cell-Free COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining if the compounds directly target the key enzymes in the prostaglandin synthesis pathway.[6][7]

Methodology:

  • Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Dilution: Prepare a serial dilution of test compounds (Compound A, Compound B) and Celecoxib, typically from 0.01 µM to 100 µM, in DMSO.

  • Reaction Initiation: In a 96-well plate, add the enzyme, arachidonic acid (substrate), and the test compound.

  • Incubation: Incubate the plate at 37°C for 15-20 minutes.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cellular assay assesses the ability of a compound to suppress inflammatory responses in a relevant cell model.[4][6]

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[6]

  • Sample Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant.

  • Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

Comparative Data Summary: Anti-Inflammatory Activity

Note: The following data are hypothetical and for illustrative purposes only.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Inhibition IC50 (µM) in RAW 264.7
Parent Acid 15.28.51.7925.6
Compound A 12.80.914.22 5.1
Compound B 25.118.31.3730.2
Celecoxib >1000.05>20002.3

Interpretation: Based on this hypothetical data, Compound A shows a promising profile. Its sub-micromolar IC50 for COX-2 and a selectivity index greater than 10 suggest it is a COX-2 selective inhibitor, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective agents.[4] Its potent inhibition of nitric oxide production in a cellular context further validates its anti-inflammatory potential. Compound B appears less effective than the parent acid.

Part 2: Benchmarking for Anti-Cancer Efficacy

Propanoic acid derivatives have also been explored as scaffolds for anti-cancer agents.[8][9] The benchmarking process for oncology is multifaceted, requiring assessment of cytotoxicity, and is ideally followed by more complex in vivo studies to evaluate efficacy within a tumor microenvironment.[5][10]

Comparator Compound
  • Doxorubicin: A widely used chemotherapeutic agent, serving as a positive control for potent cytotoxic activity.

Experimental Workflow: In Vitro and In Vivo Anti-Cancer Evaluation

This workflow progresses from general cytotoxicity screening to a validated animal model, a necessary step for assessing pharmacological activity in a complex biological system.[5][11]

G cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: In Vivo Efficacy A Compound Library (Parent, A, B, Doxorubicin) B MTT Assay on Cancer Cell Lines (e.g., A549-Lung, MCF-7-Breast) A->B Dose-Response C Determine IC50 Values B->C Calculate Viability D Select Lead Compound (Lowest IC50) C->D E Human Tumor Xenograft Model (e.g., A549 cells in immunodeficient mice) D->E Implant Cells F Administer Treatment (Vehicle, Lead Compound, Doxorubicin) E->F G Measure Tumor Volume & Body Weight F->G Monitor over time H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Anti-Cancer Efficacy Benchmarking Workflow.

Protocol 3: Determination of IC50 using MTT Assay

This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity or cytostatic activity of potential medicinal agents.[12]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serially diluted concentrations of the test compounds and Doxorubicin for 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[12]

Protocol 4: Human Tumor Xenograft Efficacy Study

In vivo models are essential for evaluating a drug's performance in a physiological context, accounting for factors like pharmacokinetics and tumor microenvironment interactions.[11][13][14]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude) to prevent rejection of human tumor cells.[13]

  • Tumor Implantation: Subcutaneously implant A549 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Compound A, Doxorubicin).

  • Treatment Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or oral) according to a predetermined schedule (e.g., daily for 14 days).

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight (as an indicator of toxicity) twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Comparative Data Summary: Anti-Cancer Activity

Note: The following data are hypothetical and for illustrative purposes only.

CompoundIn Vitro IC50 (µM) on A549 CellsIn Vivo TGI (%) @ 20 mg/kg
Parent Acid >100Not Tested
Compound A 7.858%
Compound B 45.2Not Tested
Doxorubicin 0.285%

Interpretation: The hypothetical data suggest that Compound A possesses moderate single-digit micromolar cytotoxicity against the A549 lung cancer cell line. While significantly less potent than the standard chemotherapeutic Doxorubicin, its efficacy in the in vivo xenograft model (58% TGI) is substantial and warrants further investigation. This could indicate a favorable pharmacokinetic profile or a different mechanism of action that is effective in the tumor microenvironment.

Mechanistic Considerations & Future Directions

The initial benchmarking data for our lead candidate, Compound A, is promising in both therapeutic areas. The next logical step is to elucidate its mechanism of action.

Hypothesized Anti-Inflammatory Signaling Pathway

Given its COX-2 selectivity, Compound A likely modulates the NF-κB signaling pathway, a master regulator of inflammation.[6]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription COX2 COX-2 Enzyme Genes->COX2 Translation CompoundA Compound A CompoundA->COX2 INHIBITS Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins

Caption: Hypothesized Inhibition of the NF-κB and COX-2 Pathway.

Future work should focus on confirming this pathway modulation via Western blot analysis for phosphorylated IκBα and nuclear translocation of NF-κB. For its anti-cancer activity, cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target deconvolution studies would be critical next steps.

This guide provides a foundational strategy for the systematic evaluation of novel compounds derived from (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid. By employing objective benchmarking against established standards and utilizing a logical cascade of in vitro and in vivo assays, researchers can efficiently identify and advance promising new therapeutic candidates.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science.
  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. (n.d.). Benchchem.
  • Cancer Models. (n.d.). Charles River Laboratories.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011, February 15). PubMed.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Asian Journal of Pharmaceutical and Clinical Research.
  • Benchmarking the Therapeutic Index of a Novel Anticancer Agent: A Comparative Analysis. (n.d.). Benchchem.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025, May 30). MDPI.
  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. (n.d.). PubChem.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). Semantic Scholar.
  • 3-(4-tert-butylphenyl)-2-methylpropanoic acid. (n.d.). PubChemLite.
  • Metabolism of t-butyl groups in drugs. (2022, May 19). Hypha Discovery.

Sources

Comparative

A Head-to-Head Comparison of Analytical Methods for Chiral Purity Determination

For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. Enan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit vastly different biological effects. Consequently, the accurate determination of chiral purity is a cornerstone of pharmaceutical development and quality control. This guide provides an in-depth, head-to-head comparison of the most prevalent analytical techniques for assessing chiral purity: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

This document is structured to provide not only a theoretical understanding of these methods but also practical, field-proven insights into their application, supported by experimental data and detailed protocols.

The Principle of Chiral Recognition: A Universal Concept

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, hinges on the principle of creating a transient diastereomeric interaction. This is achieved by introducing a chiral entity into the analytical system, which interacts differently with each enantiomer, leading to their separation. In chromatography, this is typically a Chiral Stationary Phase (CSP), while in capillary electrophoresis, it is a Chiral Selector (CS) added to the background electrolyte. The differential stability of these temporary diastereomeric complexes results in different migration times, allowing for their resolution and quantification.

Comparative Overview of Key Analytical Techniques

The choice of analytical method for chiral purity is a critical decision influenced by factors such as the physicochemical properties of the analyte, the required speed and sensitivity of the analysis, and available instrumentation. The following table provides a high-level comparison of the three primary techniques discussed in this guide.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle of Separation Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning of enantiomers between a supercritical fluid mobile phase (primarily CO2) and a solid CSP.Differential migration of enantiomers in an electric field due to interaction with a chiral selector (CS) in the background electrolyte.
Typical Speed Moderate to long analysis times.Fast to very fast analysis times.Very fast analysis times.
Resolution Generally high, dependent on CSP and mobile phase.Often provides superior resolution compared to HPLC.High to very high resolution.
Sensitivity (LOD/LOQ) Good, highly dependent on the detector.Good, comparable to or slightly lower than HPLC.Can be lower due to the small injection volume, but can be enhanced with specific techniques.
Solvent Consumption High, especially with normal-phase chromatography.Significantly lower organic solvent consumption ("greener" technique).Extremely low solvent and sample consumption.
Cost (Instrument & Consumables) Moderate to high instrument cost; high solvent and column costs.High instrument cost; lower solvent costs.Lower instrument and consumable costs.
Typical Applications Broad applicability for a wide range of compounds; well-established for quality control and preparative separations.High-throughput screening, purification, and analysis of thermally labile or less polar compounds.Analysis of polar and charged compounds, small sample volumes, and complex matrices.

In-Depth Analysis of Each Technique

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for the determination of enantiomeric purity due to its robustness, versatility, and broad applicability. The separation is achieved through the use of a chiral stationary phase (CSP) that provides a stereoselective environment for the interaction with the enantiomers.

The success of a chiral HPLC separation is critically dependent on the selection of the appropriate CSP and mobile phase.

  • Chiral Stationary Phases (CSPs): There is no universal CSP, and selection is often based on the chemical nature of the analyte. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used due to their broad enantiorecognition capabilities for a diverse range of compounds. Pirkle-type phases are effective for compounds with π-acidic or π-basic groups, while macrocyclic glycopeptide phases are suitable for polar and ionizable compounds. The choice of CSP is the primary driver of selectivity.

  • Mobile Phase: The mobile phase composition is optimized to achieve the best balance between retention, resolution, and analysis time. In normal-phase mode, a non-polar solvent like hexane is used with a polar modifier such as ethanol or isopropanol. The type and concentration of the alcohol can significantly impact the enantioselectivity. For basic or acidic compounds, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often used to improve peak shape and resolution by minimizing undesirable interactions with the silica support of the CSP.

This protocol outlines a general approach for developing a chiral HPLC method for a neutral compound using a polysaccharide-based CSP.

  • Column Selection and Screening:

    • Begin by screening a set of polysaccharide-based CSPs with broad applicability, such as those based on cellulose and amylose derivatives.

    • A common initial screening involves using two different mobile phases, for example, n-hexane/isopropanol (90:10, v/v) and n-hexane/ethanol (90:10, v/v).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • HPLC System Setup and Conditions:

    • Column: Polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-hexane/isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength for the analyte.

    • Injection Volume: 10 µL.

  • Data Analysis and Optimization:

    • Evaluate the initial chromatogram for resolution between the enantiomeric peaks.

    • If separation is observed but resolution is poor, optimize the mobile phase composition by varying the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.

    • If no separation is achieved, screen other CSPs or different mobile phase systems (e.g., switching from isopropanol to ethanol).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization A Select a set of diverse CSPs (e.g., polysaccharide-based) B Prepare sample solution (approx. 1 mg/mL) A->B C Screen with standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH) B->C D Evaluate chromatograms for resolution C->D E No separation? D->E F Partial separation? E->F No J Select different CSPs or mobile phase systems E->J Yes G Optimize mobile phase (adjust alcohol %) F->G H Baseline separation achieved? G->H H->G No I Method Validation H->I Yes J->C

Caption: A general workflow for developing a chiral HPLC method.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid mobile phases.

  • Mobile Phase: The use of CO2 as the main mobile phase component significantly reduces the consumption of organic solvents, making SFC a "greener" technique. A polar organic modifier, typically an alcohol like methanol or ethanol, is added to the CO2 to increase the mobile phase strength and modulate selectivity. The choice and percentage of the co-solvent are critical for achieving optimal separation.

  • Additives: Similar to HPLC, acidic or basic additives are often necessary for the analysis of ionizable compounds to improve peak shape and resolution.

  • Backpressure and Temperature: These parameters influence the density of the supercritical fluid and, consequently, its solvating power and the resulting chromatography. They are important parameters to optimize for achieving the desired separation.

  • Column Selection: Polysaccharide-based CSPs are also widely used and highly effective in SFC.

  • Sample Preparation: Dissolve the sample in the organic modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • SFC System Setup and Conditions:

    • Column: Polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: CO2 / Methanol with 0.1% Diethylamine (80:20, v/v).

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (Backpressure): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 5 µL.

  • Data Analysis and Optimization:

    • Assess the resolution of the enantiomers.

    • Optimize the separation by adjusting the percentage of the methanol co-solvent. Increasing the modifier percentage generally decreases retention.

    • The type of co-solvent (e.g., ethanol, isopropanol) can also be changed to alter selectivity.

    • Fine-tune the backpressure and temperature to further improve the separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select appropriate CSPs B Prepare sample in modifier (e.g., Methanol) A->B C Screen with standard co-solvents (e.g., MeOH, EtOH) B->C D Evaluate resolution C->D E Optimize co-solvent percentage D->E F Fine-tune backpressure and temperature E->F G Method Validation F->G

Caption: A streamlined workflow for chiral SFC method development.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that offers very fast analysis times and requires minimal sample and solvent consumption. The separation of enantiomers is achieved by adding a chiral selector (CS) to the background electrolyte (BGE). The differential interaction of the enantiomers with the CS leads to different electrophoretic mobilities and, thus, separation.

  • Chiral Selectors (CS): Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and availability. The type of CD (native or derivatized, neutral or charged) is chosen based on the analyte's properties. For instance, charged CDs can be used to separate neutral enantiomers. Other CSs include macrocyclic antibiotics, proteins, and chiral micelles.

  • Background Electrolyte (BGE): The pH and concentration of the BGE are critical parameters. The pH affects the charge of the analyte and the electroosmotic flow (EOF), both of which influence the migration time and resolution. The BGE concentration affects the current and, consequently, the Joule heating, which can impact separation efficiency.

  • Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can modify the EOF and the interaction between the analyte and the CS, often improving resolution.

  • Selector Screening:

    • Screen various cyclodextrins (e.g., native β-CD, hydroxypropyl-β-CD, sulfated-β-CD) at a fixed concentration in the BGE.

  • Sample Preparation:

    • Dissolve the sample in water or the BGE at a concentration of approximately 0.5 mg/mL.

  • CE System Setup and Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0) containing 10 mM of the selected cyclodextrin.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at a suitable wavelength.

  • Data Analysis and Optimization:

    • Evaluate the electropherogram for the resolution of the enantiomers.

    • Optimize the concentration of the chiral selector.

    • Adjust the pH of the BGE to optimize the charge of the analyte and the EOF.

    • Vary the applied voltage and temperature to fine-tune the separation.

G cluster_0 Phase 1: Selector Screening cluster_1 Phase 2: Optimization A Select a range of Chiral Selectors (e.g., Cyclodextrins) B Prepare sample and BGE A->B C Screen different CS types B->C D Evaluate electropherogram C->D E Optimize CS concentration D->E F Optimize BGE pH and concentration E->F G Fine-tune voltage and temperature F->G H Method Validation G->H

Caption: A typical workflow for developing a chiral CE method.

Method Validation: Ensuring Trustworthiness

A self-validating system is one where the methodology inherently demonstrates its reliability. For chiral purity methods, this is achieved through rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Key validation parameters include:

  • Specificity: The ability to resolve and quantify the undesired enantiomer in the presence of the desired enantiomer and any other potential impurities. This is demonstrated by the baseline resolution of the enantiomeric peaks.

  • Linearity: The method should provide a linear response over a range of concentrations of the undesired enantiomer, typically from the reporting limit to at least 120% of the specification limit.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts or instruments).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

A well-validated method ensures that the results are reliable, reproducible, and fit for their intended purpose in a regulated environment.

Conclusion and Future Perspectives

The determination of chiral purity is a non-negotiable aspect of modern drug development. While chiral HPLC remains the workhorse of the pharmaceutical industry due to its versatility and established track record, chiral SFC offers significant advantages in terms of speed and sustainability, making it ideal for high-throughput environments. Chiral CE, with its high efficiency and minimal sample requirements, provides a powerful and complementary tool, especially for polar and charged analytes.

The choice of the optimal technique depends on a careful consideration of the analyte's properties, the analytical needs, and the available resources. As the complexity of chiral molecules in drug discovery pipelines continues to increase, a comprehensive understanding of these analytical techniques and a strategic approach to method development will be paramount for ensuring the safety and efficacy of new medicines.

References

  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. (2021). MDPI. Retrieved from [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). International Labmate. Retrieved from [Link]

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). PMC. Retrieved from [Link]

  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (2017). Farmacia. Retrieved from [Link]

  • Innovations in Chiral Separation Using Capillary Electrophoresis. (2024). Longdom Publishing. Retrieved from [Link]

  • Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (2004). Springer Protocols. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved from [Link]

  • Chiral Handbook for HPLC and SFC Separations - Second Edition. (n.d.). Chromatography Today. Retrieved from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies. Retrieved from [Link]

  • Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Request Chiral Handbook for HPLC & SFC Separations. (n.d.). Regis Technologies. Retrieved from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2018). PMC. Retrieved from [Link]

  • Chiral Separations. (2026). LCGC International. Retrieved from [Link]

  • Enantiomer separation using capillary electrophoresis. (n.d.). GIT Laboratory Journal. Retrieved from [Link]

  • Best practices and instrumental troubleshooting for successful SFC methods. (2018). ResearchGate. Retrieved from [Link]

  • Strategies for Chiral HPLC Method Development. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Enantiomer Separations by Capillary Electrophoresis. (2016). PubMed. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • Getting Started with Chiral Method Development Part Two: Finding a CSP. (2023). Regis Technologies. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

  • CAPILLARY ELECTROPHORESIS. (2020). US Pharmacopeia (USP). Retrieved from [Link]

  • Enantiomeric separations by capillary electrophoresis: Theoretical method to determine optimum chiral selector concentration. (2018). PubMed. Retrieved from [Link]

  • Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography. (2001). PubMed. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid

As laboratory professionals engaged in advanced research and development, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in advanced research and development, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal of these materials is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

Hazard Identification and Immediate Safety Precautions

Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative whose risks must be managed proactively.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract)3H335: May cause respiratory irritation
Essential Personal Protective Equipment (PPE)

Handling this compound, whether in pure form or as waste, mandates the use of appropriate PPE to create a barrier between the researcher and the potential hazard.[2][3]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards) to protect against splashes or airborne particles causing serious eye irritation.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. Contaminated gloves must be removed and disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of waste, especially if dust can be generated, should occur within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[2]

First Aid Measures

In the event of accidental exposure, immediate and correct action is critical.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, supply oxygen and seek immediate medical attention.[3][4]

  • In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[3][4]

  • In Case of Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[4]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with accurate classification. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid waste is categorized as non-halogenated organic acid waste . This classification dictates its segregation from other waste streams to prevent dangerous and unforeseen chemical reactions.[5][6]

Scientist's Note: The principle of waste segregation is rooted in chemical compatibility. Mixing incompatible waste streams can lead to violent reactions, the generation of toxic gases, or fire. For instance, mixing this acidic waste with a strong base could cause a rapid, exothermic neutralization, while contact with cyanides or azides could generate highly toxic gases.[7]

Incompatible Waste Streams to Segregate From:

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide)

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

  • Cyanides, Azides, and Hypochlorite Solutions[7]

  • Reactive Metals (e.g., sodium, potassium)

  • Flammable Solvents (unless part of a known, stable mixture)[5]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid waste from the point of generation to its final collection by safety personnel.

Step 1: Container Selection and Labeling
  • Action: Select a chemically compatible waste container. The best choice is often the original product container.[8] If unavailable, a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The container must be in good condition, free of leaks or external residue.[5][8]

  • Scientist's Note: Using a compatible container prevents degradation of the container itself, which could lead to leaks. Carboxylic acids can be corrosive to certain materials.

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid" and any other components of the waste mixture.

    • The words "Hazardous Waste".[9]

    • Relevant hazard pictograms (e.g., Harmful/Irritant).[7]

    • The date when waste was first added to the container.

  • Scientist's Note: Clear, accurate labeling is a critical safety control. It informs everyone who handles the container of its contents and associated dangers, ensuring it is managed correctly throughout the disposal chain.[5]

Step 2: Waste Accumulation and Storage
  • Action: Collect the waste in the labeled container, ensuring the cap is securely fastened at all times except when waste is being added.[8][10] Do not overfill the container; leave at least 10-20% headspace to allow for vapor expansion.

  • Scientist's Note: Leaving headspace is a crucial safety measure to prevent pressure buildup and potential container rupture, especially if there are slight temperature fluctuations in the storage area.

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of waste generation.[9] This area must be under the control of laboratory personnel. The container should be placed in secondary containment (such as a plastic tub or tray) to contain any potential leaks.[11]

  • Scientist's Note: The SAA concept ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility, minimizing the risk of spills during transport within the lab. Secondary containment is a failsafe to prevent a small leak from becoming a major incident.

Step 3: Disposal of Contaminated Materials
  • Action: Any materials grossly contaminated with (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, such as absorbent pads from a spill, used gloves, or weighing papers, must be disposed of as solid hazardous waste.

  • Action: Collect these materials in a separate, clearly labeled solid waste container or a sealed, durable plastic bag placed inside the designated solid hazardous waste drum for your laboratory. Do not mix solid and liquid waste.[7]

Step 4: Requesting Waste Collection
  • Action: Once the waste container is approximately 80% full, or as you approach your institution's time limit for accumulation, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[8][9]

  • Scientist's Note: Timely pickup requests prevent the excessive accumulation of hazardous waste in the laboratory, which is both a safety hazard and a potential regulatory violation.[8]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential to ensure safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 1.2.

  • Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or chemical absorbent pads.[2][4]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for regular trash. It must be decontaminated first.[7][12]

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent that is compatible with the waste stream).

  • Scientist's Note: The key is to choose a rinse solvent that can effectively dissolve the chemical residue. The resulting rinsate is itself hazardous waste.

  • Action: Collect all three portions of the rinsate and add them to your hazardous chemical waste container.[13]

  • Action: Once the container is triple-rinsed and dry, completely deface or remove the original chemical label.[8] The container can now be disposed of in the appropriate glass or plastic recycling bin or regular trash, according to your facility's guidelines.

Disposal Decision Workflow

The following diagram provides a visual representation of the logical steps and decision points involved in the proper management and disposal of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid waste.

G Disposal Workflow for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid start Waste Generation is_container_empty Is original container empty? start->is_container_empty Pure chemical or solution is_material_contaminated Is it contaminated labware (gloves, wipes, etc.)? start->is_material_contaminated Used material is_spill Is it a spill? start->is_spill Accident collect_liquid Collect in a designated, compatible liquid waste container. is_container_empty->collect_liquid No triple_rinse Triple-rinse container with an appropriate solvent. is_container_empty->triple_rinse Yes is_material_contaminated->collect_liquid No collect_solid Collect in a designated solid hazardous waste container. is_material_contaminated->collect_solid Yes spill_protocol Follow Spill Management Protocol (Section 4) is_spill->spill_protocol Yes label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Accumulation Start Date collect_liquid->label_container collect_solid->label_container store_saa Store in Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa request_pickup When container is full (~80%) or time limit is reached, request EHS pickup. store_saa->request_pickup end End of Process request_pickup->end collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of empty container in appropriate glass/plastic bin. deface_label->dispose_container dispose_container->end spill_protocol->collect_solid

Caption: Decision workflow for handling and disposing of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • MATERIAL SAFETY DATA SHEET - (R)-2-(4-Butylphenyl)propanoic Acid. (2025). Pharmaffiliates.
  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Non-Hazardous Materials and Waste Management Hierarchy. (2025). US EPA.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
  • Essential Guide to the Proper Disposal of 2-Bromo-4-tert-butyl-6-methylphenol. (2025). BenchChem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous and Non-Hazardous Solid Waste Requirements for Construction Projects. US EPA Archive.
  • SAFETY DATA SHEET - 2-methylpropionic acid. (2024). Sigma-Aldrich.
  • The NIH Drain Discharge Guide. (2020). National Institutes of Health.
  • Safety Data Sheet: 2,4-Di-tert-butylphenol. Chemos GmbH & Co. KG.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024). University of Notre Dame, Risk Management and Safety.
  • How To Dispose Non-Hazardous Waste. (2020). IDR Environmental Services.
  • SAFETY DATA SHEET - Propionic acid. (2012). Fisher Scientific.
  • Safety data sheet - tert-Butyl Acrylate (TBA). (2025). BASF.
  • Hazardous Waste Disposal Guide. (2015). Northwestern University - Office for Research Safety.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Chemical Safety Data Sheet MSDS / SDS - 3-(4-Methylbenzoyl)propionic acid. (2026). ChemicalBook.
  • Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. (2023). MCF Environmental Services.
  • SAFETY DATA SHEET - 2,2'-methylenebis(4-methyl-6-tert.-butylphenol). (2024). Merck Millipore.
  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA).
  • Hazardous Waste Guidelines and How to dispose of your waste. University of San Francisco (USF).
  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW.
  • Hazardous Waste and Disposal. American Chemical Society (ACS).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.

Sources

Handling

Personal protective equipment for handling (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid

An In-Depth Guide to the Safe Handling of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid: Personal Protective Equipment and Disposal Understanding the Hazards: A Cautious Approach Given that (2S)-3-(4-Tert-butylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid: Personal Protective Equipment and Disposal

Understanding the Hazards: A Cautious Approach

Given that (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is a carboxylic acid, it is prudent to anticipate potential hazards such as skin and eye irritation, and respiratory irritation if the solid is aerosolized.[1][2][3] Concentrated acids are known to be corrosive to all body tissues.[4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE should always be based on a thorough risk assessment of the specific experimental procedure. The following table summarizes the minimum PPE requirements for handling (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes to protect against splashes and fine particulates.[1][5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[5][6]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile rubber gloves offer good resistance to acids and are a suitable choice for handling this compound.[4] Always inspect gloves for any signs of degradation or perforation before use.[2][7]
Body Laboratory Coat or Chemical-Resistant ApronA lab coat, preferably one that is chemical-resistant, should be worn to protect against spills and contamination of personal clothing.[7] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.[8]
Respiratory Use in a Fume HoodAll manipulations of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid that could generate dust or aerosols should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

Operational Plans: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.

Preparation and Handling:
  • Pre-Handling Check: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[10] Check for any cracks or damage on the chemical container.[4]

  • Dispensing: When weighing or transferring the solid compound, do so within the confines of a fume hood to contain any potential dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When dissolving the compound, always add the acid to the solvent slowly to control any potential exothermic reactions.[8]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2][11]

Donning and Doffing of PPE: A Critical Sequence

The order in which PPE is put on and taken off is vital to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Goggles don1->don2 don3 Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Face Shield doff1->doff2 doff3 Goggles doff2->doff3 doff4 Lab Coat doff3->doff4

Caption: PPE Donning and Doffing Workflow

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a legal and ethical responsibility.[12][13]

Waste Segregation and Labeling:
  • Identify Waste Streams: All materials that come into contact with (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, including gloves, weighing paper, and contaminated labware, should be considered hazardous waste.

  • Separate Incompatibles: Do not mix this acidic waste with incompatible materials such as bases or strong oxidizing agents.[8][14]

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[13][15] Do not use abbreviations.[13]

Container Management and Disposal:
  • Container Selection: Use chemically compatible and leak-proof containers for waste collection.[12][14]

  • Empty Containers: Empty containers that held the raw material should be triple-rinsed with a suitable solvent.[14][16] The rinsate must be collected and disposed of as hazardous waste.[16] After triple-rinsing and ensuring the container is free of residue, deface the original label and dispose of it according to your institution's guidelines for non-hazardous waste.[14][16]

  • Final Disposal: All hazardous waste must be disposed of through a licensed and reputable waste disposal company.[13]

Disposal_Plan cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal A Solid Waste (Gloves, Weighing Paper) D Segregate Incompatibles A->D B Liquid Waste (Contaminated Solvents) B->D C Empty Containers F Triple-Rinse Containers C->F E Label Clearly D->E G Licensed Waste Disposal Company E->G F->B Collect Rinsate H Dispose of Rinsed Containers (Non-Hazardous) F->H

Caption: Chemical Waste Disposal Workflow

By adhering to these rigorous safety and disposal protocols, researchers can confidently handle (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, fostering a secure and productive laboratory environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How To Dispose Of Lab Chemicals. (2020, February 27).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. metasci.
  • SAFETY D
  • SAFETY D
  • Safety d
  • Safety Data Sheet. (2017, September 26). BroadPharm.
  • SAFETY DATA SHEET. (2010, March 9). Fisher Scientific.
  • Safety Data Sheet. (2024, November 1). Aaronchem.
  • Acid Handling.
  • Material Safety D
  • Acid Safety. Flinn Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
  • Safety data sheet. (2022, October 19). Carl ROTH.
  • Science Department Safety Training Notes. Alabama Achieves.
  • Safety Data Sheet. (2025, December 8). ChemScene.
  • University of Washington STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS.
  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem.
  • SAFETY DATA SHEET. (2012, February 21). Fisher Scientific.
  • Personal Protective Equipment.
  • SAFETY D
  • Liquid, Dry Particle, Solid/Liquid Aerosol Protection - Film Laminate - White - Disposable, Microporous, Anti-static, Zipper Front, Elastic Back, Elastic Wrist & Ankle, Hood, Non-skid, Bre
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Personal Protective Equipment 2023. (2023).
  • 1910.132 - General requirements.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.